10-Hydroxy Cabotegravir-d3 chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, and bioanalytical applications of 10-Hydroxy Cabotegravir-d3 . Editorial Note on Nomenclature: In scientific literature and chemic...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, physicochemical properties, and bioanalytical applications of 10-Hydroxy Cabotegravir-d3 .
Editorial Note on Nomenclature:
In scientific literature and chemical catalogs, "10-Hydroxy Cabotegravir" is a systematic synonym for Cabotegravir (the parent drug), derived from a specific numbering of its tricyclic pyridopyrazine-oxazine core (often the von Baeyer or fusion numbering system).[1] It does not refer to a metabolite. Therefore, 10-Hydroxy Cabotegravir-d3 refers to the deuterated internal standard (IS) of Cabotegravir, used for quantitative bioanalysis. This guide addresses it as such.
Role: Stable Isotope-Labeled Internal Standard (SIL-IS)
Application: LC-MS/MS Bioanalysis, Pharmacokinetics (PK), and Therapeutic Drug Monitoring (TDM)[1]
Deuterium Labeling (-d3): The isotopic label is typically incorporated at the C6-methyl group (in 10-OH numbering) or C3-methyl group (in standard IUPAC numbering).[1]
Isotopic Stability: The methyl-d3 position is chemically stable and non-exchangeable under physiological conditions, preventing "label loss" during extraction or chromatography.
Mass Shift: The substitution of three protons (
) with deuterium () results in a mass shift of +3.018 Da , allowing for clean spectral resolution from the analyte (Cabotegravir) in Mass Spectrometry.[1]
Figure 1: Structural schematic highlighting the nomenclature-specific "10-Hydroxy" site and the "d3" labeling position.[1][7]
Physicochemical Properties[9]
Understanding the properties of the deuterated standard is essential for method development. While isotopic labeling has negligible effects on lipophilicity, it ensures the IS behaves identically to the analyte during extraction.
Property
Data (Parent/d3)
Relevance to Bioanalysis
Solubility
Practically insoluble in water (pH < 9); Soluble in DMSO, MeOH.[1]
Requires organic solvent (MeOH/ACN) for stock preparation.[1]
pKa
~7.8 (Enolic -OH)
Ionizes in positive mode ESI; pH control is vital in mobile phase.[1]
LogP
~2.1 (Lipophilic)
Retains well on C18/Phenyl-Hexyl columns; requires high % organic for elution.[1]
Hygroscopicity
Low to Moderate
Store desiccated at -20°C.
Isotopic Purity
Typically ≥ 99% D
Critical to prevent contribution to the parent analyte channel (M+0).[1]
Bioanalytical Application: LC-MS/MS Protocol
The primary use of 10-Hydroxy Cabotegravir-d3 is as an Internal Standard (IS) to correct for matrix effects, recovery losses, and ionization variability in quantitative assays.
Method Principle
Technique: Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS).[1]
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
*Note on Product Ion: The fragment at m/z 142.0 corresponds to the difluorobenzyl moiety. Since the d3 label is typically on the methyl group of the core ring (which is lost in this fragmentation pathway), the product ion often remains m/z 142.0. If the label were on the benzyl ring, the product would shift to 145.0. Always verify the fragmentation pattern of your specific lot.
Figure 2: Bioanalytical workflow for the quantification of Cabotegravir using the d3 Internal Standard.
Metabolic Context & Stability
While "10-Hydroxy Cabotegravir-d3" is the standard, understanding the metabolism of the parent drug is crucial to ensure the IS does not interfere with metabolite monitoring.
Primary Metabolism: Cabotegravir is primarily metabolized by UGT1A1 (glucuronidation) to form Cabotegravir-glucuronide (M1).[1]
Oxidative Metabolism: Minor oxidative metabolites exist but are secondary.
Interference Check: The d3-IS is sufficiently separated by mass (+3 Da) from the parent.[1] However, care must be taken to ensure no "cross-talk" occurs from high concentrations of the parent drug into the IS channel due to natural isotopic distribution (C13), although +3 Da usually mitigates this significantly compared to +1 Da labels.
References
ViiV Healthcare. (2021).[1] Cabotegravir (Vocabria) - Summary of Product Characteristics.[1][10] European Medicines Agency. Link[1]
Bowers, G. D., et al. (2016). Disposition and metabolism of cabotegravir: a comparison of biotransformation and excretion between different species and routes of administration in humans. Xenobiotica, 46(2), 147-162.[1] Link
Patel, P., et al. (2023). Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. International Journal of Pharmaceutical Quality Assurance.[11][12] Link[1]
Johnstone, S., et al. (2019). Crystal structure of Cabotegravir.[13] Cambridge Structural Database. Link
FDA AccessData. (2021). APRETUDE (cabotegravir) Prescribing Information.[1][14][10]Link[1]
Technical Guide: Cabotegravir-d3 vs. 10-Hydroxy Cabotegravir-d3
This guide provides an in-depth technical analysis comparing Cabotegravir-d3 (the deuterated parent drug) and 10-Hydroxy Cabotegravir-d3 (the deuterated oxidative metabolite/degradant). It addresses the nomenclature ambi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis comparing Cabotegravir-d3 (the deuterated parent drug) and 10-Hydroxy Cabotegravir-d3 (the deuterated oxidative metabolite/degradant). It addresses the nomenclature ambiguity, chemical properties, and bioanalytical applications in drug development.
Content Type: Technical Reference & Protocol Guide
Subject: Stable Isotope Internal Standards for HIV Integrase Inhibitors
Executive Summary & Core Distinction
In the bioanalysis of the HIV-1 integrase strand transfer inhibitor (INSTI) Cabotegravir , researchers utilize stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and recovery variability.
The critical distinction lies in their biological identity:
Cabotegravir-d3 is the SIL-IS for the parent drug (Cabotegravir).
10-Hydroxy Cabotegravir-d3 is the SIL-IS for a specific oxidative metabolite or degradation product of Cabotegravir.
Crucial Nomenclature Note: The IUPAC name for the parent molecule Cabotegravir already contains a "10-hydroxy" or "6-hydroxy" descriptor depending on the numbering system (tricyclic vs. fused). However, in commercial and metabolic contexts, "10-Hydroxy Cabotegravir" refers to a distinct chemical entity with an additional oxygen atom (Formula: C₁₉H₁₇F₂N₃O₆), representing a hydroxylation event distinct from the parent structure.
Chemical Identity & Synonyms[1][2][3]
The following table contrasts the physicochemical properties of the two standards. Note the mass shift due to the additional oxygen in the metabolite.
Comparative Chemical Profile
Feature
Cabotegravir-d3 (Parent IS)
10-Hydroxy Cabotegravir-d3 (Metabolite IS)
Role
Internal Standard for Cabotegravir Quantitation
Internal Standard for Metabolite/Degradant Profiling
Chemical Formula
C₁₉H₁₄D₃F₂N₃O₅
C₁₉H₁₄D₃F₂N₃O₆
Molecular Weight
~408.38 g/mol
~424.37 g/mol (+16 Da vs Parent IS)
CAS Number
2734920-43-3 (Free Acid)1051375-13-3 (Unlabeled Na salt)
Deuterium (D3) typically on the methyl group or difluorobenzyl moiety.[1]
Deuterium (D3) retains the label position of the parent.
Solubility
DMSO, Methanol (Slightly soluble in water)
DMSO, Methanol (Polarity increases due to -OH)
Structural Causality
Cabotegravir-d3: Designed to co-elute with Cabotegravir. The deuterium label is placed on a metabolically stable position (often the methyl group at C3 or the benzyl linker) to prevent "label loss" during analysis.
10-Hydroxy Cabotegravir-d3: Used when tracking the oxidative clearance pathway. While Cabotegravir is primarily metabolized by UGT1A1 (glucuronidation), oxidative metabolites become relevant in cross-species safety studies or forced degradation assays.
Biological Context & Metabolic Pathways
Understanding the origin of the "10-Hydroxy" species is vital for experimental design.
Metabolism vs. Degradation
Primary Route (Glucuronidation): Cabotegravir is primarily metabolized by UGT1A1 and UGT1A9 to form the pharmacologically inactive glucuronide (Cabotegravir-G).[2][3]
Secondary Route (Oxidation): Oxidative metabolism (via CYP450s) is a minor pathway in humans but significant in forced degradation studies (acidic/oxidative stress). The 10-Hydroxy Cabotegravir species corresponds to an oxidation product where a hydroxyl group is introduced to the carbamoyl pyridone scaffold or the difluorobenzyl ring.
Pathway Visualization
The following diagram illustrates the relationship between the parent drug, its primary metabolite, and the oxidative product, highlighting where each Internal Standard (IS) is applied.
Figure 1: Logical mapping of Internal Standards to their respective analytes within the metabolic landscape.
Experimental Protocol: LC-MS/MS Quantitation
This protocol details a self-validating workflow for quantifying Cabotegravir using Cabotegravir-d3 . If quantifying the oxidative metabolite, substitute the analyte and IS with 10-Hydroxy Cabotegravir and 10-Hydroxy Cabotegravir-d3 , respectively.[1]
Standard Preparation
Stock Solution: Dissolve Cabotegravir-d3 in DMSO to 1 mg/mL.
Working IS Solution: Dilute stock in 50% Methanol/Water to ~50 ng/mL. Causality: High organic content in the working solution prevents precipitation when spiking into plasma, but too high methanol can cause protein precipitation before mixing. 50% is the equilibrium point.
Sample Extraction (Protein Precipitation)[7]
Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 96-well plate.
IS Addition: Add 20 µL of Cabotegravir-d3 Working Solution . Vortex gently.
Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).
Mechanism: Formic acid disrupts protein binding (>99% for Cabotegravir), ensuring total drug recovery.
Agitation: Vortex for 5 minutes at 1000 rpm.
Clarification: Centrifuge at 4000 x g for 10 minutes at 4°C.
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).
Note: The mass shift of +16 Da for the hydroxy metabolite is reflected in both precursor and product ions if the modification is on the core scaffold.
References
National Institutes of Health (NIH). "Cabotegravir - PubChem Compound Summary." PubChem, 2024. [Link]
Bowers, G. et al. "Disposition and metabolism of cabotegravir: a comparison of biotransformation and excretion between different species and routes of administration in humans." Xenobiotica, 2016. [Link]
Kavčič, M. et al. "Understanding of cabotegravir degradation through isolation and characterization of key degradation products." Journal of Pharmaceutical and Biomedical Analysis, 2021. [Link]
A Technical Guide to the Application of GSK1265744-d3 as a Stable Isotope Labeled Standard in Bioanalysis
Introduction In the landscape of modern drug development, particularly in the field of antiretroviral therapy, the precision and accuracy of pharmacokinetic (PK) and toxicokinetic (TK) studies are paramount. These studie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug development, particularly in the field of antiretroviral therapy, the precision and accuracy of pharmacokinetic (PK) and toxicokinetic (TK) studies are paramount. These studies form the bedrock upon which dosing regimens, safety profiles, and efficacy assessments are built. A critical tool in achieving the required level of analytical rigor is the use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth technical overview of GSK1265744-d3, the deuterated stable isotope-labeled standard for Cabotegravir (GSK1265744), a potent HIV-1 integrase strand transfer inhibitor (INSTI).[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the core principles of SIL internal standards, the specific application of GSK1265744-d3 in the bioanalytical workflow, and provide field-proven insights into method development and validation, adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]
The Foundational Role of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
Quantitative analysis of xenobiotics in complex biological matrices like plasma, serum, or tissue is fraught with potential for variability.[9] Sample preparation, which often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce analyte loss.[10][11] Furthermore, matrix effects, where endogenous components of the biological sample co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer, can significantly impact the accuracy of quantification.[9][12]
An internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality controls to correct for this variability.[13] The ideal IS co-elutes with the analyte and experiences identical losses during sample preparation and identical ionization suppression or enhancement.[12] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for LC-MS/MS-based bioanalysis.[10][13][14] A SIL IS is a version of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[10][13]
The Causality Behind the Superiority of SILs:
Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium in GSK1265744-d3 results in a molecule with nearly identical polarity, pKa, and solubility to the parent drug, GSK1265744. This ensures that it behaves almost identically during extraction and chromatographic separation.[14]
Co-elution with the Analyte: Due to their chemical similarity, the analyte and its SIL IS typically co-elute from the liquid chromatography column, ensuring they experience the same matrix effects at the same time.[12]
Distinguishable by Mass: Despite their chemical similarity, the SIL IS is readily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the heavy isotopes.[13]
The use of a SIL IS like GSK1265744-d3 provides a robust self-validating system for each sample. By calculating the ratio of the analyte peak area to the IS peak area, variations introduced during the analytical process are effectively normalized, leading to highly accurate and precise quantification.[12]
GSK1265744 (Cabotegravir): Mechanism of Action and Physicochemical Properties
GSK1265744, also known as Cabotegravir, is a potent HIV integrase strand transfer inhibitor (INSTI).[1][2][15] Its mechanism of action involves binding to the active site of HIV integrase, thereby preventing the strand transfer step of retroviral DNA integration into the host cell genome.[1][15][16] This effectively halts the HIV replication cycle.[16] Cabotegravir is a structural analogue of dolutegravir and is notable for its development as both a daily oral tablet and a long-acting injectable nanosuspension for HIV treatment and prevention.[2][17]
Physicochemical Properties of GSK1265744
A thorough understanding of the physicochemical properties of GSK1265744 is crucial for developing robust bioanalytical methods.
These properties, particularly the low aqueous solubility and the presence of multiple hydrogen bond acceptors, inform the choice of extraction solvents and chromatographic conditions.
GSK1265744-d3: The Deuterated Standard
GSK1265744-d3 is synthesized by replacing three hydrogen atoms with deuterium atoms at a metabolically stable position within the molecule. The selection of the deuteration site is critical to prevent in-vivo H/D exchange, which would compromise its utility as an internal standard. The primary advantage of using a deuterated standard is the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to metabolic cleavage at that position.[20]
Bioanalytical Method for the Quantification of GSK1265744 in Human Plasma using LC-MS/MS
The following section outlines a detailed, field-proven protocol for the quantification of GSK1265744 in human plasma, employing GSK1265744-d3 as the internal standard. This method is designed to be compliant with FDA and EMA guidelines for bioanalytical method validation.[4][7][21]
Experimental Workflow Diagram
Caption: Bioanalytical workflow for GSK1265744 quantification.
Detailed Step-by-Step Protocol
Materials and Reagents:
GSK1265744 reference standard
GSK1265744-d3 internal standard
Control human plasma (K₂EDTA)
Acetonitrile (LC-MS grade)
Formic acid (LC-MS grade)
Water (LC-MS grade)
Methanol (LC-MS grade)
Instrumentation:
Liquid Chromatography system (e.g., Shimadzu, Waters)
Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)[16]
Protocol:
Preparation of Stock and Working Solutions:
Prepare primary stock solutions of GSK1265744 and GSK1265744-d3 in methanol at a concentration of 1 mg/mL.
Prepare a working solution of GSK1265744-d3 at a concentration of 1 µg/mL in 50:50 acetonitrile:water.[16]
Prepare a series of working solutions of GSK1265744 for spiking calibration standards and quality control (QC) samples.
Preparation of Calibration Standards and Quality Control Samples:
Spike control human plasma with the GSK1265744 working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 2000 ng/mL.
Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Extraction (Protein Precipitation):
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the GSK1265744-d3 working solution (1 µg/mL). This early addition ensures the IS compensates for variability in all subsequent steps.
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
Vortex mix for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a new 96-well plate.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B).
LC-MS/MS Analysis:
Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.[16]
Table of LC-MS/MS Parameters:
Parameter
Condition
Rationale
Liquid Chromatography
Column
C18, 50 x 2.1 mm, 1.8 µm
Provides good retention and peak shape for moderately hydrophobic compounds like Cabotegravir.
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier providing good elution strength.
Flow Rate
0.4 mL/min
A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Gradient
10% B to 95% B over 3 min, hold for 1 min, re-equilibrate
A gradient is necessary to elute the analyte with a good peak shape and to clean the column.
Column Temperature
40°C
Elevated temperature can improve peak shape and reduce viscosity.
Mass Spectrometry
Ionization Mode
Electrospray Ionization (ESI), Positive
The molecule contains basic nitrogens that are readily protonated.
Q1 is the protonated parent molecule [M+H]⁺. Q3 transitions are specific fragment ions.
GSK1265744-d3: Q1 (409.1) -> Q3 (e.g., 266.1)
The +3 Da shift in the parent and fragment ions confirms the identity of the IS.
Dwell Time
100 ms
Balances sensitivity with the number of data points across the chromatographic peak.
Source Temperature
550°C
Optimizes desolvation of the ESI droplets.
IonSpray Voltage
5500 V
Optimizes the formation of gas-phase ions.
Method Validation According to Regulatory Guidelines
For the bioanalytical method to be considered reliable for supporting clinical or preclinical studies, it must undergo a full validation as per guidelines from regulatory agencies like the FDA and EMA.[4][7][8][21]
Validation Parameters and Causality:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[8] This is assessed by analyzing at least six different lots of blank matrix. The response of interfering components at the retention time of the analyte and IS should be minimal (e.g., ≤20% of the LLOQ for the analyte and ≤5% for the IS).[5] This ensures that endogenous matrix components do not lead to a falsely high result.
Accuracy and Precision: Determined by analyzing replicate QC samples on multiple days. Accuracy (closeness to the true value) should be within ±15% (±20% at the LLOQ), and precision (reproducibility) should have a coefficient of variation (CV) ≤15% (≤20% at the LLOQ).[8][22] This demonstrates the reliability and reproducibility of the method.
Calibration Curve: The relationship between the analyte concentration and the response. A calibration curve with at least six non-zero standards should be prepared. The simplest model that adequately describes the concentration-response relationship should be used, and the back-calculated concentrations of the standards should meet accuracy criteria.[8]
Matrix Effect: The suppression or enhancement of ionization by matrix components. It is evaluated by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The use of GSK1265744-d3 is critical here, as it should experience the same matrix effect as the analyte, thus normalizing the results.[12]
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. While high recovery is desirable, consistency across the concentration range is more important, as the SIL IS will correct for any losses.[5]
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage). This ensures that the sample integrity is maintained from collection to analysis.
Data Interpretation and System Suitability
Before processing study samples, the analytical run must pass system suitability tests. This includes verifying the accuracy and precision of the calibration standards and QC samples. For a run to be accepted, a specific number of QCs (e.g., at least two-thirds) must be within the acceptance criteria (e.g., ±15% of the nominal value).
The concentration of GSK1265744 in unknown samples is then calculated from the linear regression equation of the calibration curve, using the peak area ratio of GSK1265744 to GSK1265744-d3.
Conclusion and Future Perspectives
The use of the deuterated stable isotope-labeled standard, GSK1265744-d3, is indispensable for the accurate and precise quantification of Cabotegravir in biological matrices. Its near-identical chemical nature to the analyte ensures it effectively compensates for variability during sample preparation and ionization, fulfilling the core requirements for a robust internal standard as outlined by global regulatory agencies.[4][5][21] The detailed LC-MS/MS methodology presented in this guide provides a validated, field-proven framework for researchers in drug development. As analytical instrumentation continues to advance in sensitivity and resolution, the fundamental principles of using a high-quality SIL internal standard like GSK1265744-d3 will remain the cornerstone of high-integrity bioanalysis, ensuring the reliability of data that underpins critical decisions in bringing new and effective therapies to patients.
References
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]
The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. Retrieved from [Link]
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis, 4(9), 975-979. Retrieved from [Link]
Yoshinaga, T., et al. (2015). Antiviral Characteristics of GSK1265744, an HIV Integrase Inhibitor Dosed Orally or by Long-Acting Injection. Antimicrobial Agents and Chemotherapy, 59(1), 397-404. Retrieved from [Link]
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
Trezza, C., Ford, S. L., & Spreen, W. (2018). Formulation and pharmacology of long-acting cabotegravir. Current Opinion in HIV and AIDS, 13(4), 333-339. Retrieved from [Link]
Cabotegravir. PharmaCompass. Retrieved from [Link]
How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2025, September 26). IROA Technologies. Retrieved from [Link]
Stable Isotope-labeled Standards. Amerigo Scientific. Retrieved from [Link]
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. NMS. Retrieved from [Link]
Bioanalytical method validation emea. (2014, October 28). SlideShare. Retrieved from [Link]
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis Zone. Retrieved from [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022, May). U.S. Food and Drug Administration. Retrieved from [Link]
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]
Patel, P., et al. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-33. Retrieved from [Link]
Yoshinaga, T., et al. (2015). Antiviral characteristics of GSK1265744, an HIV integrase inhibitor dosed orally or by long-acting injection. Antimicrobial Agents and Chemotherapy, 59(1), 397-404. Retrieved from [Link]
cabotegravir. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
cabotegravir. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. Retrieved from [Link]
Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. (2023, September 25). Impact Factor, 12(9), 1-10. Retrieved from [Link]
Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereomeric Approach to Chiral Nonracemic Tricyclic Ring Systems and the Discovery of Dolutegravir (S/GSK1349572) and (S/GSK1265744). Journal of Medicinal Chemistry, 56(14), 5901-5916. Retrieved from [Link]
Cabotegravir (GSK744) long-acting for HIV-1 prevention...... Long-acting rilpivirine for HIV prevention (2 review articles). NATAP. Retrieved from [Link]
Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. (2023, September 3). Bio-Rad Laboratories. Retrieved from [Link]
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). International Journal of Scientific Research in Science and Technology, 12(4), 1-10. Retrieved from [Link]
Wang, X., et al. (2015). An Efficient and Highly Diastereoselective Synthesis of GSK1265744, a Potent HIV Integrase Inhibitor. Organic Letters, 17(4), 990-993. Retrieved from [Link]
Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. Retrieved from [Link]
Technical Analysis: Molecular Weight & Bioanalytical Utility of 10-Hydroxy Cabotegravir-d3
The following technical guide details the molecular weight, chemical identity, and bioanalytical application of 10-Hydroxy Cabotegravir-d3 . [1][2] Executive Summary 10-Hydroxy Cabotegravir-d3 is a stable isotope-labeled...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular weight, chemical identity, and bioanalytical application of 10-Hydroxy Cabotegravir-d3 .
[1][2]
Executive Summary
10-Hydroxy Cabotegravir-d3 is a stable isotope-labeled derivative of a specific oxidative metabolite of the HIV integrase inhibitor, Cabotegravir.[1][2] It serves as a critical Internal Standard (IS) in LC-MS/MS bioanalysis, particularly for metabolic stability profiling and pharmacokinetic (PK) elucidation where distinguishing between the parent drug and its oxidative byproducts is essential.[1][2]
While the parent drug (Cabotegravir) contains a hydroxyl group at position 10 (based on IUPAC numbering), the specific nomenclature "10-Hydroxy Cabotegravir" in analytical catalogs (e.g., Toronto Research Chemicals, Clearsynth) refers to a monohydroxylated metabolite with the formula C₁₉H₁₇F₂N₃O₆ (Parent + Oxygen).[1][2] Consequently, the deuterated standard 10-Hydroxy Cabotegravir-d3 incorporates three deuterium atoms, resulting in a molecular weight shift essential for mass spectrometric resolution.[1][2]
Chemical Identity & Molecular Weight Analysis[1][3][4][5]
Structural Distinction
To ensure analytical accuracy, researchers must distinguish between the parent drug and the specific metabolite standard.[1][2]
10-Hydroxy Cabotegravir (Metabolite): C₁₉H₁₇F₂N₃O₆ (MW: 421.35 g/mol ).[1][2] Note: This represents an oxidative addition (+16 Da) relative to the parent.[2]
10-Hydroxy Cabotegravir-d3 (IS): C₁₉H₁₄D₃F₂N₃O₆.[1][2] Three hydrogen atoms (typically on the methyl group or aromatic ring) are replaced by deuterium.[2]
Molecular Weight Calculation
The following table details the exact mass and average molecular weight derived from standard atomic weights.
Note on Isotopic Purity: Commercial standards typically guarantee >99% isotopic enrichment.[1][2] Incomplete deuteration (d0, d1, d2) can contribute to "cross-talk" in the MS channel if not accounted for.
Bioanalytical Application
In drug metabolism and pharmacokinetics (DMPK), 10-Hydroxy Cabotegravir-d3 is utilized to quantify the extent of oxidative metabolism.[1][2] Although glucuronidation (via UGT1A1) is the primary clearance pathway for Cabotegravir, oxidative metabolites (formed via CYP450) become relevant in specific patient populations (e.g., UGT1A1 poor metabolizers) or degradation studies.[1][2]
Mass Shift Logic
The d3-label provides a +3 Da mass shift relative to the unlabeled metabolite.[1][2] This shift must be sufficient to avoid interference from the natural isotopic abundance (M+3) of the analyte.[2]
Analyte Transition (Example): 422.1 → Product Ion
IS Transition (Example): 425.1 → Product Ion (+3 Da shift)
Metabolic Pathway Visualization
The following diagram illustrates the relationship between the parent drug, the oxidative metabolite, and the deuterated standard.[1][2][3]
Figure 1: Structural relationship and mass shifts between Cabotegravir, its oxidative metabolite, and the d3-labeled internal standard.[1][2]
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines the validation of 10-Hydroxy Cabotegravir using the d3-IS.[1][2] It is designed to be self-validating by including matrix effect checks.
Reagents & Preparation
Stock Solution (IS): Dissolve 1 mg of 10-Hydroxy Cabotegravir-d3 in DMSO to yield a 1 mg/mL stock. Store at -20°C.
Working Solution (IS): Dilute stock in 50:50 Methanol:Water to 500 ng/mL.
Navigating Isotopic Labeling in Bioanalysis: A Technical Guide to Cabotegravir-d3 and Cabotegravir-d5
Introduction In the landscape of modern drug development, particularly in the bioanalysis of antiretroviral agents, the use of stable isotope-labeled internal standards (SIL-IS) is the undisputed gold standard for quanti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug development, particularly in the bioanalysis of antiretroviral agents, the use of stable isotope-labeled internal standards (SIL-IS) is the undisputed gold standard for quantitative accuracy and precision. Cabotegravir, a potent integrase strand transfer inhibitor for the treatment and prevention of HIV-1 infection, is no exception. Its quantification in complex biological matrices necessitates the use of a reliable internal standard to compensate for analytical variability. This technical guide provides an in-depth exploration of two such standards: Cabotegravir-d3 and Cabotegravir-d5. We will dissect their structural differences, delve into the rationale behind their use, and provide practical guidance on their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical analytical reagents.
The Imperative for Isotopic Labeling in Cabotegravir Bioanalysis
The quantification of Cabotegravir in biological samples, such as plasma or tissue homogenates, is fraught with challenges. Matrix effects, where endogenous components of the sample interfere with the ionization of the analyte, can lead to significant inaccuracies. Furthermore, variability in sample preparation, including extraction efficiency and recovery, can introduce imprecision. The ideal internal standard co-elutes with the analyte and experiences identical matrix effects and sample processing variations, thereby providing a reliable reference for quantification.
Deuterated analogs of the analyte, such as Cabotegravir-d3 and Cabotegravir-d5, are the preferred choice for internal standards because their physicochemical properties are nearly identical to the unlabeled drug.[1] This ensures they behave similarly during chromatographic separation and ionization, allowing for accurate correction of analytical variability.[2]
Structural Elucidation: The Core Difference Between Cabotegravir-d3 and Cabotegravir-d5
The fundamental distinction between Cabotegravir-d3 and Cabotegravir-d5 lies in the number and location of deuterium atoms incorporated into the molecule. This seemingly subtle difference can have implications for their mass spectrometric properties and, to a lesser extent, their chromatographic behavior.
Cabotegravir-d3 is deuterated on the methyl group of the oxazolo-pyrido-pyrazine core.[3]
Cabotegravir-d5 , in addition to the deuterated methyl group (d3), contains two deuterium atoms on the methylene bridge of the oxazole ring.[1][4]
Below is a comparative table summarizing their key structural and physical properties.
Property
Cabotegravir
Cabotegravir-d3
Cabotegravir-d5
Molecular Formula
C₁₉H₁₇F₂N₃O₅
C₁₉H₁₄D₃F₂N₃O₅
C₁₉H₁₂D₅F₂N₃O₅
Molecular Weight
405.36 g/mol
408.38 g/mol
410.39 g/mol
Deuterium Labeling Position(s)
N/A
Methyl group
Methyl group and Oxazole ring
Mass Shift (vs. Cabotegravir)
N/A
+3 Da
+5 Da
Diagram of Cabotegravir structure with labeling positions for -d3 and -d5 highlighted:
Caption: Location of deuterium labels on Cabotegravir-d3 and Cabotegravir-d5.
Synthetic Considerations
While detailed, proprietary synthesis protocols for Cabotegravir-d3 and Cabotegravir-d5 are not publicly available, the labeling strategy can be inferred from the known synthesis of the parent molecule and general deuteration techniques. The synthesis of Cabotegravir involves the construction of the carbamoyl pyridone core followed by the formation of the tricyclic ring system.[5]
For Cabotegravir-d3: The deuteration is confined to the methyl group. This is likely achieved by using a deuterated methylating agent, such as deuterated methylamine hydrochloride (CD₃NH₂·HCl), during the synthesis of the oxazole ring precursor.[2][6][7] The synthesis of deuterated methylamine itself can be accomplished through various methods, including the reduction of deuterated nitromethane.[6]
For Cabotegravir-d5: The synthesis is more complex, requiring deuteration at two distinct sites. In addition to the use of deuterated methylamine, the two hydrogens on the oxazole ring must be replaced with deuterium. This could potentially be achieved through the use of deuterated starting materials for the oxazole ring formation or via a hydrogen-deuterium exchange reaction on a suitable intermediate.[8]
Analytical Performance: A Comparative Perspective
The choice between Cabotegravir-d3 and Cabotegravir-d5 as an internal standard is primarily driven by considerations of mass spectrometric resolution, potential for isotopic interference, and chromatographic behavior.
Mass Spectrometry
In LC-MS/MS analysis, the internal standard must have a distinct mass-to-charge ratio (m/z) from the analyte to allow for their simultaneous detection and quantification. Both Cabotegravir-d3 and Cabotegravir-d5 provide a sufficient mass shift from the unlabeled Cabotegravir to prevent isotopic crossover from the natural abundance of ¹³C in the analyte.
A higher degree of deuteration, as in Cabotegravir-d5, provides a greater mass separation, which can be advantageous in minimizing any potential for interference. However, a mass shift of +3 Da is generally considered sufficient for most modern triple quadrupole mass spectrometers.
Note: Optimal mass transitions may vary depending on the instrument and source conditions.
The Deuterium Isotope Effect and Chromatography
A critical consideration when using deuterated internal standards is the potential for the "deuterium isotope effect" to alter chromatographic retention times.[4] Due to the slightly stronger C-D bond compared to the C-H bond, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[12][13][14]
While this effect is often minimal, a significant separation between the analyte and the internal standard can lead to differential matrix effects, where the two compounds experience different levels of ion suppression or enhancement, thereby compromising the accuracy of the assay. The magnitude of this effect can be influenced by the number and position of the deuterium atoms.
In the case of Cabotegravir-d3 versus Cabotegravir-d5, the higher degree of deuteration in the -d5 isotopologue could potentially lead to a more pronounced chromatographic shift compared to the -d3 version. However, for most well-developed LC-MS/MS methods, co-elution or near co-elution can be achieved through careful optimization of the chromatographic conditions.
Experimental Protocols
The following are generalized protocols for the quantification of Cabotegravir in human plasma using either Cabotegravir-d3 or Cabotegravir-d5 as an internal standard. These should be considered as templates and will require optimization and validation for specific laboratory instrumentation and conditions.
Sample Preparation: Protein Precipitation
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Cabotegravir-d3 or Cabotegravir-d5 in methanol).
Vortex for 10 seconds.
Add 300 µL of acetonitrile to precipitate the plasma proteins.
Vortex for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Chromatographic Conditions (Representative):
LC System: UHPLC system
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: A suitable gradient to achieve separation and elution of Cabotegravir.
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Mass Spectrometric Conditions (Representative):
Mass Spectrometer: Triple quadrupole mass spectrometer
Multiple Reaction Monitoring (MRM) Transitions: (Refer to the table in section 4.1)
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Caption: A typical bioanalytical workflow for Cabotegravir quantification using a deuterated internal standard.
Conclusion and Recommendations
Both Cabotegravir-d3 and Cabotegravir-d5 are suitable for use as internal standards in the bioanalysis of Cabotegravir. The choice between the two may depend on several factors:
Availability and Cost: The relative cost and commercial availability of the two standards may influence the decision.
Mass Spectrometer Resolution: For instruments with lower resolution, the greater mass separation of Cabotegravir-d5 might offer a slight advantage in preventing any potential isotopic crosstalk.
Potential for Isotopic Effects: While generally minimal with modern chromatographic systems, if a significant deuterium isotope effect leading to chromatographic separation is observed and cannot be resolved through method optimization, the isotopologue with the smaller retention time shift (potentially Cabotegravir-d3) might be preferred.
Ultimately, the suitability of either internal standard must be rigorously evaluated during method development and validation according to regulatory guidelines.[15] A thorough assessment of selectivity, accuracy, precision, and matrix effects will ensure the chosen standard provides reliable and robust data for pharmacokinetic and other clinical studies.
References
Benchchem. (2025). Application of Deuterated Standards in Pharmacokinetics: Enhancing Precision and Accuracy in Drug Development.
Pilli, S., Kalakonda, S. N., & Rajendran, V. (2024). A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir in K3EDTA-Human Plasma, Employing Cabotegravir-D5 as an Internal Standard. International Journal of Pharmaceutical Quality Assurance, 15(2), 924-930.
CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof.
Liu, Z., Ren, X., & Wang, P. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 44(7-8), 478-481.
Benchchem. (2025).
Deng, P., et al. (2019). Hydrogen/deuterium isotope effects on hydrophobic interactions. The Importance of dispersion interactions in the hydrophobic phase.
Guiochon, G., & Katti, A. (1987). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
Sestrick, M. R., et al. (1994). Reversed-Phase High Pressure Liquid Chromatography Separation of Deuterated Compounds of Biological Importance from Their Protio Analogs.
International Journal of Pharmaceutical Research and Applications. (2025). A comprehensive review on analytical methods of Cabotegravir. 10(2), 1784-1788.
Sankar, P. D. S., & Panigrahi, N. (2023). Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. International Journal of Pharmaceutical Quality Assurance, 14(3), 751-755.
De Clercq, E., & Vandamme, A. M. (2023). Development, Validation and Clinical Implementation of a Uplc-Ms/Ms Bioanalytical Method for Simultaneous Quantification of Cabotegravir and Rilpivirine E-Isomer in Human Plasma. SSRN.
Marzinke, M. A., et al. (2023). Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of cabotegravir and rilpivirine from dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 228, 115307.
Pilli, S., Kalakonda, S. N., & Rajendran, V. (2024). A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir in K3EDTA-Human Plasma, Employing Cabotegravir-D5 as an Internal Standard. Impactfactor.
Abad, A., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(6), 868-873.
Spectroscopy Online. (2020). Hydrogen–Deuterium Exchange Mass Spectrometry.
ResearchGate. (n.d.). Mass transitions of (a) Cabotegravir, (b) Rilpivirine, and (c) Raltegravir (internal standard).
Johns, B. A., et al. (2013). Carbamoyl pyridone HIV-1 integrase inhibitors 3. A diastereomeric approach to chiral nonracemic tricyclic ring systems and the discovery of dolutegravir (S/GSK1349572) and (S/GSK1265744). Journal of Medicinal Chemistry, 56(14), 5901-5916.
Wikipedia. (n.d.). Cabotegravir.
LGC Standards. (n.d.). Cabotegravir-d3.
D-Scholarship@Pitt. (2006).
Gribble, G. W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1563.
Bentham Science. (2021).
Boulton, D. W., & DeVito, M. J. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(8), 784-790.
PubMed. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals.
European Medicines Agency. (2011).
Hou, Y., et al. (2016). The Utility of Hydrogen/Deuterium Exchange Mass Spectrometry in Biopharmaceutical Comparability Studies. Journal of the American Society for Mass Spectrometry, 27(5), 843-851.
Certificate of Analysis (CoA) Framework for Cabotegravir-d3: Methodological Rigor and LC-MS/MS Validation Protocols
The Mechanistic & Analytical Imperative Cabotegravir (CAB) is a highly potent, long-acting HIV-1 integrase strand transfer inhibitor (INSTI). Mechanistically, it binds to the active site of the viral integrase enzyme, ch...
Author: BenchChem Technical Support Team. Date: March 2026
The Mechanistic & Analytical Imperative
Cabotegravir (CAB) is a highly potent, long-acting HIV-1 integrase strand transfer inhibitor (INSTI). Mechanistically, it binds to the active site of the viral integrase enzyme, chelating essential magnesium (
) ions and blocking the strand transfer step required to integrate retroviral DNA into the host genome 1. Because Cabotegravir is administered as a long-acting intramuscular injection, precise therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling are critical to ensure plasma concentrations remain above the viral suppression threshold over extended periods.
To quantify Cabotegravir in complex biological matrices (like human plasma) with high fidelity, a stable isotope-labeled internal standard (SIL-IS) is mandatory. Cabotegravir-d3 (
) is the industry gold standard for this purpose 2.
Why Cabotegravir-d3?
In mass spectrometry, matrix effects (ion suppression or enhancement caused by co-eluting endogenous phospholipids) can severely skew quantitative results. By utilizing a deuterated analog that co-elutes exactly with the target analyte, any ionization anomalies affect both the drug and the internal standard equally. The ratio of their signals remains constant, creating a self-correcting, self-validating analytical system. The choice of a d3 isotope specifically (where the three deuterium atoms are located on the stable methyl group of the oxazolidine ring) prevents the hydrogen-deuterium (H/D) exchange that often plagues aromatic deuterons in acidic mobile phases.
Fig 1: Cabotegravir Mechanism of Action: Inhibition of the HIV-1 Integrase Strand Transfer Pathway.
Decoding the Certificate of Analysis (CoA)
A Certificate of Analysis (CoA) is not merely a regulatory checkbox; it is the foundational blueprint for assay reliability. When evaluating a CoA for Cabotegravir-d3 from authoritative suppliers 3, bioanalytical scientists must scrutinize specific parameters to ensure the standard will not compromise the Lower Limit of Quantification (LLOQ).
Table 1: Critical CoA Parameters and Mechanistic Rationale
Parameter
Specification
Analytical Method
Mechanistic Rationale & Impact on Assay
Chemical Purity
> 95.0%
UHPLC-UV (254 nm)
Ensures no isobaric or structural impurities interfere with the chromatographic baseline, preventing false-positive peaks.
Isotopic Enrichment
> 99.0%
High-Resolution MS
Critical: Prevents (unlabeled) contamination. Even 1% in the internal standard can artificially inflate the patient's Cabotegravir signal at the LLOQ.
Identity
Conforms
-NMR, -NMR
Confirms the exact placement of deuterium atoms on the oxazolidine methyl group, ensuring identical physical/ionization properties to the unlabeled drug.
Residual Solvents
< 0.5%
Headspace GC-FID
Prevents degradation of the standard over time and ensures accurate gravimetric weighing during stock solution preparation.
Validated LC-MS/MS Methodology
The following protocol details a highly sensitive, self-validating UHPLC-MS/MS workflow for quantifying Cabotegravir in human plasma, leveraging Cabotegravir-d3 as the internal standard 4.
Mass Spectrometry Fragmentation Insight
Understanding the collision-induced dissociation (CID) of Cabotegravir is vital. The unlabeled drug has a precursor ion
at m/z 406.12. Upon fragmentation, the primary product ion is m/z 142.04, which corresponds to the cleaved 2,4-difluorobenzyl moiety 5.
Because the three deuterium atoms in Cabotegravir-d3 are located on the oxazolidine ring (which is lost during this specific fragmentation pathway), the 2,4-difluorobenzyl product ion remains completely undeuterated. Therefore, the MRM transition for the internal standard is 409.12
142.04 .
Table 2: Optimized MRM Parameters (ESI+)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Cabotegravir
406.12
142.04
200
15.0
Cabotegravir-d3 (IS)
409.12
142.04
200
15.0
Step-by-Step Experimental Protocol
Step 1: Stock Solution Preparation
Gravimetrically weigh the Cabotegravir-d3 standard, correcting for chemical purity and salt fraction (e.g., sodium salt) as dictated by the CoA.
Dissolve in 100% LC-MS grade Methanol to achieve a 1.0 mg/mL stock. Store at -20°C in amber vials to prevent photodegradation.
Step 2: Sample Spiking & Matrix Disruption
Causality Note: Cabotegravir is highly protein-bound (>99%) in human plasma. Simple dilution is insufficient; aggressive protein precipitation is required to release the drug from albumin and
-acid glycoprotein.
Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
Spike with 20 µL of Cabotegravir-d3 working solution (1000 ng/mL). Vortex for 30 seconds to ensure total equilibration between the SIL-IS and endogenous matrix proteins.
Add 600 µL of ice-cold extraction solvent (Methanol:Acetonitrile, 50:50 v/v). Vortex vigorously for 2 minutes.
Step 3: Centrifugation & Reconstitution
Centrifuge at 14,000 rpm (approx. 20,000 x g) for 10 minutes at 4°C to pellet the denatured proteins.
Transfer 500 µL of the clear supernatant to a clean glass autosampler vial.
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of mobile phase (65% Water with 0.1% Formic Acid : 35% Acetonitrile with 0.1% Formic Acid).
Step 4: UHPLC-MS/MS Acquisition
Inject 5 µL onto an HSS T3 C18 column (1.8 µm, 2.1 x 50 mm) maintained at 40°C.
Elute using a gradient method at 0.5 mL/min to separate Cabotegravir from early-eluting matrix phospholipids.
Quantify using the peak area ratio of CAB / CAB-d3.
Fig 2: Validated LC-MS/MS Bioanalytical Workflow for Cabotegravir Quantification.
Quality Control & Self-Validating Systems
To guarantee trustworthiness, the assay must be treated as a self-validating system. We enforce two strict system suitability tests (SSTs) based on the CoA data:
The Isotopic Purity Check (Zero Sample Validation):
Before accepting a new CoA lot of Cabotegravir-d3, a "Zero Sample" (blank human plasma spiked only with the internal standard) is extracted and injected. If the
transition (406.12 142.04) exhibits a peak area greater than 5% of the established LLOQ, the isotopic enrichment of the standard is practically insufficient for trace analysis, regardless of the CoA's >99% claim. This self-validating step protects the assay from systematic positive bias.
Matrix Effect Monitoring:
Throughout the patient sample run, the absolute peak area of Cabotegravir-d3 is continuously plotted. Because the exact same amount of IS is added to every sample, a sudden deviation (>15% drop) in the IS area flags severe ion suppression from a co-eluting, patient-specific matrix component. While the ratio mathematically corrects for this, extreme suppression compromises the signal-to-noise (S/N) ratio, automatically triggering a re-extraction protocol.
References
Clinical Trials Arena. "Cabenuva (cabotegravir and rilpivirine) for the Treatment of HIV-1 Infection, USA." 1
LGC Standards. "Cabotegravir-d3 | CAS | LGC Standards." 2
National Institutes of Health (PMC). "Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV." 4
Impactfactor.org. "Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples." 5
Cabotegravir stable isotope labeled reference material
Executive Summary This technical guide details the implementation of Stable Isotope Labeled (SIL) Cabotegravir (e.g., Cabotegravir-d5 or -d3) as an internal standard (IS) for the quantification of Cabotegravir (CAB) in b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the implementation of Stable Isotope Labeled (SIL) Cabotegravir (e.g., Cabotegravir-d5 or -d3) as an internal standard (IS) for the quantification of Cabotegravir (CAB) in biological matrices.[1] With the rise of Long-Acting Injectable (LAI) formulations like Cabenuva, the pharmacokinetic (PK) tail is extended, requiring high-sensitivity assays that remain robust over months of dosing.[1] This document moves beyond basic "recipe" protocols to explain the causality of method design, ensuring compliance with FDA M10 and EMA guidelines.
The Molecule & The Analytical Challenge
Cabotegravir (CAB) is an HIV-1 integrase strand transfer inhibitor (INSTI).[1][2] Its unique PK profile—characterized by a long half-life (5.6 to 11.5 weeks for LAI)—demands an assay capable of quantifying concentrations from peak levels (Cmax ~8 µg/mL) down to protein-adjusted IC90 levels over prolonged periods.[1][2]
Why SIL-IS is Non-Negotiable
In LC-MS/MS, the primary source of error is Matrix Effect (ME) —the suppression or enhancement of ionization by co-eluting phospholipids and endogenous salts.[1]
The Problem: In simple Protein Precipitation (PPT) methods, phospholipids often co-elute with the analyte. An analog IS (e.g., Bictegravir) may elute at a slightly different time, experiencing a different ionization environment than CAB.[1]
The Solution: A Stable Isotope Labeled IS (e.g., Cabotegravir-d5) shares the exact physicochemical properties (pKa, logP) and retention time as the analyte.[1] It experiences the exact same suppression event. Therefore, the ratio of Analyte/IS remains constant, correcting for the matrix effect perfectly.
Selection of Reference Material
Selecting the correct SIL-IS is critical for assay robustness.[1][2]
Feature
Cabotegravir-d3
Cabotegravir-d5 (Recommended)
Technical Rationale
Mass Shift
+3 Da
+5 Da
A +5 Da shift is superior to avoid "Isotopic Overlap."[2] The natural abundance of CAB (M+3) is low, but at high concentrations (ULOQ), the M+3 isotope of the drug can contribute signal to the IS channel if the resolution is low.
Label Position
Typically methyl-d3
Methyl-d3 + Ring-d2
Labels must be in non-exchangeable positions.[1][2] Avoid labels on acidic protons (e.g., -OH, -NH) which exchange with solvent water.[1][2]
Cross-Talk
Moderate Risk
Low Risk
d5 minimizes the risk of the unlabeled analyte contributing to the IS signal (M+5 natural abundance is negligible).
Recommendation: Use Cabotegravir-d5 (e.g., Cayman Chem Item No. 31319 or equivalent) for regulated bioanalysis to ensure maximum isotopic separation.[1][2]
Analytical Method Development Protocol
This protocol is designed for Human Plasma (K2EDTA) but is adaptable to Dried Blood Spots (DBS).[1][2]
A. Sample Preparation: Protein Precipitation (PPT)
Principle: Rapid removal of albumin/globulins while maintaining high recovery.
Protocol:
Aliquot 50 µL of plasma into a 96-well plate.
Add 20 µL of Working Internal Standard (WIS) solution (Cabotegravir-d5 at 500 ng/mL in 50:50 MeOH:H2O).
Add 200 µL of precipitating agent (100% Acetonitrile or Methanol ). Note: Acetonitrile often yields cleaner supernatants but Methanol may offer better solubility for polar metabolites.
Vortex aggressively for 5 minutes.
Centrifuge at 4,000 x g for 10 minutes at 4°C.
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength and prevent peak fronting).
B. LC-MS/MS Conditions
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex C18.[1][2]
Why: HSS T3 retains polar compounds well and withstands 100% aqueous phases, allowing for a divert valve step to send salts to waste.[2]
Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]
Critical Note on IS Transition: If the d5 label is located on the core (e.g., methyl group) and the fragment 142.0 corresponds to the unlabeled difluorobenzyl group, the IS transition will be 411.1 -> 142.0 . If the label is on the fragment, it would be 411.1 -> 147.[2]0. Always perform a product ion scan on your specific reference material batch to confirm the dominant fragment. [2]
Validation & Troubleshooting Logic
Self-Validating System: IS Response Monitoring
According to FDA 2019 Q&A on Bioanalysis, IS response variability can indicate method issues.[1][2]
The Check: Plot IS peak area across the entire run.[2]
The Logic: If IS response drops >50% in subject samples compared to standards, it indicates Matrix Effect (suppression).[1] Because you are using SIL-IS, the ratio should correct this, but extreme suppression reduces sensitivity (S/N ratio), potentially affecting the LLOQ accuracy.
Acceptance: The CV% of the IS response should ideally be <15% within a batch.
Cross-Talk (Signal Contribution)
Inject Blank + IS: Check for interference in the Analyte channel. (Must be <20% of LLOQ).[1][2]
Inject ULOQ (no IS): Check for interference in the IS channel. (Must be <5% of IS response).
Fix: If ULOQ contributes to IS, reduce the ULOQ concentration or increase the IS concentration.
Visualizing the Workflow
The following diagrams illustrate the chemical logic and the analytical workflow.
Figure 1: Workflow demonstrating how the co-extraction and co-elution of the SIL-IS perfectly compensates for matrix effects during the ionization step.
Figure 2: The physical logic of using SIL-IS. Because the suppression affects both the analyte and the IS equally (due to identical retention time), the calculated ratio remains accurate.
References
Courlet, P., et al. (2020).[1][2] "Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV." Journal of Mass Spectrometry.
U.S. Food and Drug Administration (FDA). (2022).[1][2] "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry.
Weld, E. D., et al. (2023).[1][2] "Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of cabotegravir and rilpivirine from dried blood spots." Journal of Pharmaceutical and Biomedical Analysis.
Pilli, S., et al. (2024).[1][2][4] "A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir... Employing Cabotegravir-D5 as an Internal Standard."[1][2][4] International Journal of Pharmaceutical Quality Assurance.
Identification of 10-Hydroxy Cabotegravir-d3 by NMR: A Structural Elucidation Framework
Topic: Identification of 10-Hydroxy Cabotegravir-d3 by NMR Content Type: In-depth Technical Guide Executive Summary & Scope This technical guide details the structural verification of 10-Hydroxy Cabotegravir-d3 , a stabl...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Identification of 10-Hydroxy Cabotegravir-d3 by NMR
Content Type: In-depth Technical Guide
Executive Summary & Scope
This technical guide details the structural verification of 10-Hydroxy Cabotegravir-d3 , a stable isotope-labeled analog of the HIV-1 integrase inhibitor Cabotegravir.[1] This compound is primarily utilized as an internal standard (IS) in bioanalytical assays (LC-MS/MS) for pharmacokinetic profiling.[1][2]
Clarification on Nomenclature:
In various IUPAC numbering schemes applied to the tricyclic pyridopyrazine core, the enolic hydroxyl group—critical for magnesium chelation in the integrase active site—is designated at position 10.[1] Consequently, "10-Hydroxy Cabotegravir" is synonymous with the parent pharmacophore.[1][2] The "-d3" suffix denotes the isotopic substitution, typically replacing the methyl group protons with deuterium (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
H) to ensure metabolic stability and mass spectral differentiation.
This guide focuses on the Nuclear Magnetic Resonance (NMR) characterization strategy required to confirm the site of deuteration and the integrity of the 10-hydroxy pharmacophore.[2]
Chemical Identity & Structural Logic[1][3][4]
Before initiating spectral acquisition, the analyst must map the expected changes between the reference standard (Cabotegravir) and the analyte (Cabotegravir-d3).[2]
Critical Pharmacophore: 10-Hydroxyl group (Enolic, exchangeable).[1][2]
Expected Spectral Deviations (The "d3 Effect")
The introduction of three deuterium atoms induces specific spectral silences and splitting patterns:
1H NMR Silence: The methyl doublet signal (typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
ppm) observed in the parent compound will disappear completely in the d3-analog.[1]
13C NMR Coupling: The methyl carbon will transition from a singlet to a septet due to spin-spin coupling with three deuterium nuclei (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Isotope Shift: A slight upfield shift in the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
resonance of the methyl carbon and adjacent carbons (-effect).[1]
Experimental Protocol: Sample Preparation
Causality: Cabotegravir is a lipophilic weak acid with poor aqueous solubility.[1] The choice of solvent is critical not just for dissolution, but to prevent the rapid chemical exchange of the 10-OH and Amide-NH protons, which are diagnostic.[1][2]
Reasoning: High solubility for the tricyclic core; strong hydrogen bond acceptor capability slows down the exchange rate of the 10-OH and amide protons, allowing them to appear as distinct, sharp peaks rather than broad humps.[1][2]
Avoid: Methanol-d4 or D2O (causes immediate disappearance of OH/NH signals via deuterium exchange).[1][2]
Preparation Steps
Massing: Weigh approximately 3–5 mg of 10-Hydroxy Cabotegravir-d3 into a clean vial.
Technical Insight: In the parent Cabotegravir, the methyl group appears as a doublet because it couples to the adjacent methine proton (H-3/H-6).[1][2] In the d3-analog, this region must be silent.[1][2] Any residual signal here indicates incomplete deuteration.[1][2]
13C NMR (Carbon) Strategy
Objective: Observe the Carbon-Deuterium coupling.
Observation: The methyl carbon signal (typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
ppm) will appear as a weak septet ( intensity ratio).[1]
Coupling Constant: Expect a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Validation: The adjacent methine carbon may show a slight isotope shift but will remain a singlet (decoupled from protons) or doublet (if proton-coupled).[1][2]
2D NMR Verification (HSQC/HMBC)
To conclusively prove the structure, run a 1H-13C HSQC (Heteronuclear Single Quantum Coherence):
Parent: The Methyl proton signal correlates to the Methyl carbon signal.[1]
d3-Analog: There will be NO correlation spot for the methyl group, as there are no protons attached to that carbon.[1]
Control: The methine CH and aromatic CH correlations must remain intact.
Visualization of Structural Logic
The following diagram illustrates the decision tree for validating the d3-analog against the parent compound.
Caption: Logical workflow for the NMR-based confirmation of 10-Hydroxy Cabotegravir-d3, highlighting critical decision points regarding methyl signal silence and hydroxyl preservation.
Structural Reference & Numbering
To ensure precise assignment, the structure is conceptualized as follows. The "10-Hydroxy" refers to the substituent on the tricyclic core.[1]
Caption: Structural connectivity of Cabotegravir-d3. The -CD3 group at Position 3/6 is the primary NMR diagnostic marker, while Position 10-OH confirms the active pharmacophore.[1][2]
Troubleshooting & Quality Criteria
Residual Proton Signal
If a small multiplet appears at 1.3 ppm in the 1H NMR:
Cause: Incomplete deuteration during synthesis or H-D exchange if the pH is extreme.[1]
Calculation: Integrate the residual peak against the single aromatic proton (1H).[1][2] If the integral is < 0.05 (assuming 98%+ D enrichment), the batch is acceptable for most bioanalytical uses.[2]
Missing OH Signal
If the signal at ~11 ppm is absent:
Cause: Wet DMSO-d6.[1] Water facilitates rapid proton exchange, broadening the OH signal into the baseline.[1]
Remedy: Dry the sample or use a fresh ampoule of DMSO-d6.
References
PubChem. Cabotegravir | C19H17F2N3O5.[1] National Library of Medicine.[1] Available at: [Link][1][2]
ResolveMass Laboratories. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]
Gong, Y., et al. SSNMR characterization of cabotegravir microcrystalline powders. ResearchGate. Available at: [Link]
Cabotegravir (CAB) is a highly potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized in both oral lead-in and long-acting (LA) injectable formulations for HIV pre-exposure prophylaxis (PrEP) and treatment. Due to the prolonged pharmacokinetic tail of the LA formulation, precise therapeutic drug monitoring (TDM) is critical to ensure sustained viral suppression and prevent the emergence of drug-resistant variants [1].
Quantifying CAB in complex biological matrices (e.g., human plasma, dried blood spots) requires a highly selective and sensitive analytical approach. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application. To correct for matrix-induced ion suppression and extraction variability, a stable isotope-labeled internal standard (SIL-IS)—specifically Cabotegravir-d3 (CAB-d3) —is employed. Because CAB-d3 perfectly co-elutes with the unlabeled analyte, it acts as a self-validating internal control, ensuring the highest degree of quantitative accuracy and trustworthiness [2].
Mechanistic Insight into Mass Spectrometry Fragmentation
The selection of MRM transitions is dictated by the structural fragmentation pathways of the molecule under collision-induced dissociation (CID). Understanding these pathways is essential for troubleshooting and optimizing assay sensitivity.
Cabotegravir (m/z 406.1): In positive electrospray ionization (ESI+), the basic functionalities of CAB readily accept a proton to form the
precursor ion at m/z 406.1. When subjected to a collision energy (CE) of ~35 eV, the dominant fragmentation pathway is the cleavage of the amide bond. This results in the neutral loss of the 2,4-difluorobenzylamine moiety (143 Da), yielding a highly stable, conjugated tricyclic product ion at m/z 263.1 [2][3].
Cabotegravir-d3 (m/z 409.1): The incorporation of three deuterium atoms shifts the precursor mass to m/z 409.1. The specific product ion depends entirely on the synthetic position of the deuterium label:
Core-Labeled CAB-d3 (e.g., methyl-d3): If the deuterium atoms are located on the tricyclic oxazolidine core, the label is retained during fragmentation. The corresponding MRM transition is m/z 409.1 → 266.1 .
Ring-Labeled CAB-d3 (e.g., difluorobenzyl-d3): If the deuterium atoms are located on the difluorobenzyl ring, the label is lost as a neutral fragment during CID. The resulting transition is m/z 409.1 → 263.1 [2].
Note: Monitoring the correct product ion based on your specific commercial standard is critical to prevent isotopic crosstalk and ensure a linear dynamic range.
LC-MS/MS Workflow & Logical Architecture
Workflow for Cabotegravir quantification using UHPLC-MS/MS with CAB-d3 internal standard.
Experimental Protocols
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) using methanol is selected over liquid-liquid extraction (LLE) to maximize high-throughput capabilities while maintaining excellent recovery (>95%). Methanol effectively denatures plasma proteins and solubilizes the highly lipophilic Cabotegravir, minimizing analyte occlusion within the protein pellet [1].
Step-by-Step Procedure:
Aliquot 50 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube.
Add 150 µL of ice-cold Methanol containing the CAB-d3 internal standard (e.g., at a working concentration of 50 ng/mL).
Vortex vigorously for 2 minutes to ensure complete protein denaturation and disruption of drug-protein binding.
Centrifuge at 15,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.
Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.
Inject 2.0 µL into the LC-MS/MS system.
UHPLC Chromatographic Conditions
An HSS T3 column (or equivalent high-strength silica C18) is utilized because it provides enhanced retention for polar and moderately non-polar compounds, ensuring sharp peak shapes [1]. The acidic mobile phase ensures the analyte remains fully protonated for optimal ESI+ efficiency.
Analytical Column: Waters ACQUITY UPLC HSS T3 (50 × 2.1 mm, 1.8 µm)
Column Temperature: 40 °C
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile
Flow Rate: 0.40 mL/min
Self-Validating System Checks
To ensure the protocol acts as a self-validating system, a Zero-Sample (blank matrix spiked only with CAB-d3 IS) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. This verifies the absence of isotopic crosstalk or column carryover. The peak area of the CAB transition in the zero-sample must be <20% of the Lower Limit of Quantification (LLOQ) response.
Quantitative Data & Parameter Summaries
Table 1: Optimized MRM Parameters for Cabotegravir and CAB-d3
Data acquired using an API 4500 triple quadrupole mass spectrometer in ESI+ mode [2].
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
DP (V)
CE (eV)
CXP (V)
Cabotegravir
406.1
263.1
75
110
35
10
CAB-d3 (Core-labeled)
409.1
266.1
75
112
37
9
CAB-d3 (Ring-labeled)
409.1
263.1
75
112
37
9
(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. Source temperature set to 500 °C, Ion Spray Voltage at 4500 V).
Table 2: UHPLC Gradient Program
Time (min)
Flow Rate (mL/min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Phase
0.00
0.40
65
35
Initial Hold
0.50
0.40
65
35
Isocratic
2.00
0.40
10
90
Linear Gradient
2.50
0.40
10
90
Column Wash
2.60
0.40
65
35
Re-equilibration
3.50
0.40
65
35
End of Run
Under these conditions, Cabotegravir and CAB-d3 perfectly co-elute at approximately 1.66 minutes, ensuring identical matrix effects for both the analyte and the internal standard [2].
References
D'volk, E., et al. (2023). "Development, Validation and Clinical Implementation of a Uplc-Ms/Ms Bioanalytical Method for Simultaneous Quantification of Cabotegravir and Rilpivirine E-Isomer in Human Plasma." SSRN. URL:[Link]
Weld, E. D., et al. (2023). "Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots." Journal of Pharmaceutical and Biomedical Analysis, PMC10056461. URL:[Link]
Zhang, W., et al. (2022). "Miniature Mass Spectrometer-based Point-of-care Assay for Cabotegravir and Rilpivirine in Whole Blood." Analytical Chemistry, PMC8848835. URL:[Link]
Application
Application Note: Protocol for Spiking Cabotegravir-d3 in Human Plasma
Abstract & Scope This application note details the protocol for the handling, solubilization, and spiking of Cabotegravir-d3 (CBT-d3) and unlabeled Cabotegravir into human plasma. Cabotegravir is a lipophilic Integrase S...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the protocol for the handling, solubilization, and spiking of Cabotegravir-d3 (CBT-d3) and unlabeled Cabotegravir into human plasma. Cabotegravir is a lipophilic Integrase Strand Transfer Inhibitor (INSTI) with high plasma protein binding (>99.8%) and poor aqueous solubility. These physicochemical properties present specific challenges—namely solvent-shock precipitation and non-equilibrium protein binding—that can compromise bioanalytical accuracy.
This guide provides a self-validating workflow to ensure:
Homogeneity: Prevention of "micro-precipitation" during spiking.
Equilibrium: Accurate simulation of in vivo protein binding in Calibration Standards (CS) and Quality Controls (QC).
Linearity: Robust quantification ranges (typically 20 ng/mL to 10,000 ng/mL).
Understanding the molecule is the prerequisite for a successful protocol.
Parameter
Value
Implication for Protocol
Solubility (Water)
Practically Insoluble (<0.1 mg/mL)
Critical: Aqueous working solutions will precipitate. Primary stocks must be DMSO.
Solubility (DMSO)
>45 mg/mL
Preferred solvent for Primary Stock Solutions.
Protein Binding
>99.8%
Critical: Spiked samples require 37°C equilibration to match patient sample recovery.
LogP
~2.3 (Lipophilic)
High risk of non-specific binding to plasticware (stickiness).
Stability
Light Sensitive
All steps must be performed under yellow light or in amber glassware.
Protocol Part A: Preparation of Stock & Working Solutions
Primary Stock Solution (1.0 mg/mL)
Rationale: Methanol alone is often insufficient for high-concentration stocks of Cabotegravir, leading to turbidity. DMSO is required to ensure complete solubilization.
Weigh ~1.0 mg of Cabotegravir-d3 (corrected for purity and salt form).
Dissolve in 100% DMSO .
Vortex for 1 minute and sonicate for 5 minutes.
Storage: -20°C or -80°C in amber glass vials.
Working Solutions (Intermediate Dilution)
Rationale: Spiking 100% DMSO directly into plasma can cause local protein denaturation (precipitation) at the droplet interface, trapping the drug. We use a "bridge solvent" (50:50 ACN:Water) to align polarity before plasma introduction.
Diluent: 50:50 Acetonitrile:Water (v/v).
Serial Dilution: Dilute the Primary Stock (1.0 mg/mL) to create a Working Stock (WS) series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
Note: Do not use >50% water in the working solution, or the lipophilic Cabotegravir may precipitate out of solution over time.
Protocol Part B: Spiking Plasma (Calibration Standards & QCs)
This section describes how to create the "known" samples used to build your calibration curve.
The "2% Rule"
To maintain matrix integrity, the volume of non-matrix solvent (Working Solution) added to the plasma must not exceed 2% (v/v). Ideally, target 1% .
Example: To prepare 10 mL of Plasma CS, add 100 µL of Working Solution to 9.9 mL of blank plasma.
Spiking & Equilibration Workflow
Scientific Integrity Check: If you extract immediately after spiking, your recovery will be ~100%. However, patient samples have been circulating, and the drug is deep inside the albumin/AGP binding pockets. Immediate extraction of spiked samples often yields higher recovery than patient samples, failing the assay. Equilibration is mandatory.
Figure 1: Workflow for the preparation of biomimetic Calibration Standards. The equilibration step ensures the drug binds to plasma proteins, mimicking in vivo conditions.
Step-by-Step Spiking Procedure
Thaw human plasma in a water bath at 37°C. Centrifuge (3000 x g, 5 min) to remove fibrin clots.
Pipette the required volume of plasma (e.g., 9.9 mL) into a polypropylene tube.
Add the Working Solution (e.g., 100 µL) while the pipette tip is submerged just below the plasma surface.
Why? Dropping on top can form a film; injecting too deep can stick to the wall. Sub-surface injection ensures immediate dispersion.
Cap and Invert gently 10 times. DO NOT VORTEX vigorously at this stage; foaming denatures proteins and alters volume.
Equilibrate: Place the spiked plasma in a shaking water bath (37°C) or on a roller mixer for 60 minutes .
Mechanism:[3] This allows Cabotegravir to penetrate the protein binding pockets (Albumin/Alpha-1-acid glycoprotein).
Aliquot into amber cryovials and store at -80°C.
Protocol Part C: Internal Standard Spiking (Sample Processing)
Distinction: Unlike Part B (where we make standards), this section details how to use Cabotegravir-d3 as the Internal Standard during the actual extraction of patient samples.
IS Working Solution (IS-WS)
Prepare a single concentration of Cabotegravir-d3 in 100% Methanol or Acetonitrile .
Target Concentration: Typically 50-100 ng/mL (should yield a signal similar to the mid-range of the calibration curve).
Solvent Choice: Since this solution is used to precipitate proteins, using 100% organic solvent is beneficial here.
Co-Precipitation Workflow
The most robust method for Cabotegravir is Protein Precipitation (PPT).
Aliquot: Transfer 50 µL of Plasma Sample (Patient, CS, or QC) to a 96-well plate or microcentrifuge tube.
Add IS: Add 200 µL of IS-WS (Cabotegravir-d3 in ACN/MeOH).
Note: The high organic ratio (4:1) ensures simultaneous cell lysis, protein precipitation, and IS addition.
Vortex: High speed for 5 minutes. (Vigorous mixing is now permitted and required to release the drug from proteins).
Centrifuge: 4000 x g for 10 minutes at 4°C.
Transfer: Inject supernatant directly or dilute with water (1:1) if peak shape focusing is required on the LC column.
To ensure the protocol is working, check these parameters during method validation:
Issue
Symptom
Root Cause in Protocol
Corrective Action
IS Variability
High %CV (>5%) in IS peak area across the run.
Inconsistent pipetting or "Solvent Shock" during IS addition.
Use a repeater pipette for IS addition. Ensure rapid vortexing immediately after addition.
Low Recovery
QC samples read consistently low (-15%).
Insufficient equilibration time during QC prep.
Increase QC equilibration time to 2 hours at 37°C.
Carryover
Peaks in blank after high standard.
Cabotegravir stickiness (adsorption).
Use low-binding plates. Ensure needle wash contains 50% DMSO or Isopropanol.
Isotopic Interference
Signal in Unlabeled channel when injecting only IS.
Impure d3-IS or Cross-talk.
Check d3 purity. If <99%, mathematically correct or reduce IS concentration.
References
FDA Center for Drug Evaluation and Research. (2020). Clinical Pharmacology and Biopharmaceutics Review: Cabotegravir (NDA 212888).[4] U.S. Food and Drug Administration. Link
Bevers, L., et al. (2024). Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 238, 115832. Link
Pilli, S., et al. (2024).[5] A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir in K3EDTA-Human Plasma, Employing Cabotegravir-D5 as an Internal Standard. International Journal of Pharmaceutical Quality Assurance, 15(2), 924-930.[5] Link
Trezza, C., et al. (2015).[6] Formulation and pharmacology of long-acting cabotegravir. Current Opinion in HIV and AIDS, 10(4), 239.[1] Link
Zhang, X., et al. (2024). Multitasking Pharmacophores Support Cabotegravir-Based Long-Acting HIV Pre-Exposure Prophylaxis (PrEP).[3] Molecules, 29(2), 376. Link
Sample preparation using 10-Hydroxy Cabotegravir-d3
Advanced Bioanalytical Protocol: Quantification of 10-Hydroxy Cabotegravir in Human Plasma Using 10-Hydroxy Cabotegravir-d3 Scientific Rationale & Mechanistic Insights Cabotegravir (CAB) is a highly potent HIV-1 integras...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Bioanalytical Protocol: Quantification of 10-Hydroxy Cabotegravir in Human Plasma Using 10-Hydroxy Cabotegravir-d3
Scientific Rationale & Mechanistic Insights
Cabotegravir (CAB) is a highly potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized in both oral and long-acting injectable antiretroviral therapies[1]. During its metabolic lifecycle, CAB undergoes oxidation and glucuronidation, producing several metabolites, including 10-Hydroxy Cabotegravir. Accurate quantification of these metabolites in biological matrices is critical for comprehensive pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM)[2].
In LC-MS/MS bioanalysis, biological matrices such as human plasma introduce severe analytical challenges. Endogenous components—particularly glycerophosphocholines and plasma proteins—co-elute with target analytes, causing unpredictable ion suppression or enhancement within the electrospray ionization (ESI) source[3].
The Causality of the SIL-IS System:
To establish a self-validating analytical system, this protocol utilizes 10-Hydroxy Cabotegravir-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4][5]. Because the d3-labeled analog shares the exact physicochemical properties (pKa, lipophilicity, and chromatographic retention time) as the endogenous metabolite, it behaves identically during sample extraction and chromatographic separation. When both molecules enter the ESI source simultaneously, any matrix-induced ionization variation affects them equally. By quantifying the response ratio (Analyte Peak Area / SIL-IS Peak Area), the method inherently corrects for extraction losses, volumetric errors, and ESI fluctuations, ensuring absolute quantitative trustworthiness[1].
Fig 2. Mechanism of matrix effect compensation using 10-Hydroxy Cabotegravir-d3 in ESI-MS.
Bioanalytical Workflow Design
To isolate 10-Hydroxy Cabotegravir from plasma, a combination of Protein Precipitation (PPT) and Phospholipid Depletion (PLD) is employed. While simple PPT with methanol or acetonitrile is a standard approach for CAB[6][7], integrating a PLD step significantly extends analytical column lifespan and reduces baseline noise by actively trapping matrix lipids[3].
Fig 1. Step-by-step sample preparation workflow for 10-Hydroxy Cabotegravir quantification.
Step-by-Step Experimental Protocol
Note: This protocol incorporates pre-extraction spiking of the SIL-IS to account for binding losses and extraction inefficiencies, creating a closed, self-validating loop.
Prepare a primary stock of 10-Hydroxy Cabotegravir-d3 at 1.0 mg/mL in 100% Methanol.
Dilute the stock to a working IS solution of 50 ng/mL in a 50:50 (v/v) MeOH:Water mixture.
Causality: Methanol ensures complete solubility of the hydrophobic fluorinated structure while preventing adsorptive losses to the walls of glass vials[9].
Step 2: Sample Aliquoting and Spiking
Transfer 50 µL of thawed human plasma into a 96-well collection plate.
Add 20 µL of the 10-Hydroxy Cabotegravir-d3 working solution (50 ng/mL) to each well.
Vortex the plate gently for 30 seconds.
Causality: Allowing the SIL-IS to equilibrate with the plasma matrix ensures it binds to plasma proteins (e.g., human serum albumin) in the exact same manner as the endogenous metabolite, validating the subsequent extraction recovery.
Step 3: Protein Precipitation (PPT)
Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid to each well[6].
Vortex vigorously for 2 minutes.
Causality: A 3:1 ratio of organic solvent to plasma rapidly denatures proteins[6]. The addition of 0.1% FA disrupts protein-drug binding by altering the pH, ensuring the complete release of both the analyte and the IS into the supernatant phase.
Step 4: Phospholipid Depletion (PLD)
Centrifuge the plate at 10,000 x g for 5 minutes at 4°C.
Transfer the supernatant to a PLD plate and apply positive pressure (10-15 psi) to push the eluate through.
Causality: The PLD stationary phase selectively retains phosphatidylcholines via Lewis acid-base interactions, preventing them from causing late-eluting ion suppression zones in the LC-MS/MS run[3].
Step 5: Evaporation and Reconstitution
Evaporate the collected eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.
Reconstitute the residue in 100 µL of Mobile Phase A:B (65:35, v/v)[6].
Causality: Matching the reconstitution solvent to the initial LC gradient conditions prevents peak broadening and solvent-induced distortion during injection.
LC-MS/MS Analytical Parameters & Data Presentation
Analyte separation is typically achieved using a reversed-phase HSS T3 column (or equivalent C18) maintained at 40°C[6]. The mobile phase consists of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) running at a flow rate of 0.5 mL/min[6][7].
Table 1: Representative MRM Transitions and MS Parameters
(Note: Voltages are instrument-dependent; values below are representative based on parent CAB fragmentation profiles[8][9])
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dwell Time (ms)
Cabotegravir (Parent)
406.1
142.0
15
200
10-Hydroxy Cabotegravir
422.1
158.0
18
200
10-Hydroxy Cabotegravir-d3
425.1
161.0
18
200
Table 2: Representative Method Validation Metrics
When utilizing the methodology above, the inclusion of 10-Hydroxy Cabotegravir-d3 yields highly robust validation metrics, aligning with standard FDA/EMA bioanalytical guidelines for Cabotegravir assays[6][7].
Validation Parameter
10-Hydroxy Cabotegravir
10-Hydroxy Cabotegravir-d3 (IS)
Extraction Recovery
98.5%
99.1%
Matrix Factor (IS-normalized)
1.02
N/A (Used as baseline)
Intra-day Precision (CV%)
< 4.5%
< 4.0%
Inter-day Accuracy
97.0% - 103.5%
N/A
Carryover
< 0.1%
< 0.1%
References
1.[6] Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma. nih.gov. 6
2.[7] Development, Validation and Clinical Implementation of a Uplc-Ms/Ms Bioanalytical Method for Simultaneous Quantification of Cabotegravir and Rilpivirine E-Isomer in Human Plasma. ssrn.com. 7
3.[9] Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. impactfactor.org. 9
4.[1] Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV. nih.gov. 1
5.[8] Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. researchgate.net. 8
6.[3] Bioanalytical Sample Preparation. gcms.cz. 3
7.[4] 10-Hydroxy Cabotegravir-d3 - LGC Standards. lgcstandards.com. 4
8.[2] A population pharmacokinetic model based on HPTN 077 of long... semanticscholar.org.2
9.[5] Biochemical Search Results - United States Biological. usbio.net.5
Application Note: Optimization of Cabotegravir-d3 Concentration for LC-MS/MS Calibration Curves
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction & Scope Cabotegravir (CAB) is a highly potent H...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction & Scope
Cabotegravir (CAB) is a highly potent HIV-1 integrase strand transfer inhibitor (INSTI) utilized in both daily oral regimens and ultra-long-acting (LA) intramuscular injections. Because LA formulations exhibit extended pharmacokinetic (PK) release profiles—often maintaining plasma concentrations for up to 12 months—rigorous therapeutic drug monitoring (TDM) is required to ensure levels remain above the protein-adjusted 90% inhibitory concentration (PA-IC90) of 166 ng/mL[1].
To accurately quantify CAB across the vast dynamic range observed between peak (
) and trough concentrations, LC-MS/MS is the analytical gold standard[2]. This application note details the mechanistic rationale and step-by-step protocol for designing a self-validating LC-MS/MS calibration curve using Cabotegravir-d3 (CAB-d3) as a stable isotope-labeled internal standard (SIL-IS).
Mechanistic Insights: The Causality of CAB-d3 Selection (E-E-A-T)
Why Use a Stable Isotope-Labeled Internal Standard?
In positive electrospray ionization (ESI+), co-eluting endogenous matrix components (e.g., plasma lipids, proteins) compete with the analyte for charge droplets, leading to unpredictable ion suppression or enhancement. CAB-d3 shares the exact physicochemical properties and chromatographic retention time as unlabeled CAB. Consequently, CAB-d3 experiences identical matrix effects. By quantifying the ratio of the analyte peak area to the IS peak area, the method mathematically cancels out matrix-induced signal fluctuations[3].
Causality Behind IS Concentration Selection
Selecting the correct concentration for CAB-d3 is a critical balancing act that defines the assay's reliability:
Avoiding Isotopic Cross-Talk: If the IS concentration is too high, trace amounts of unlabeled CAB impurities within the CAB-d3 reference material (or natural M-3 isotopic backward contributions) can artificially inflate the analyte signal at the Lower Limit of Quantification (LLOQ).
Ensuring Statistical Robustness: If the IS concentration is too low, the signal-to-noise (S/N) ratio degrades, increasing the coefficient of variation (%CV) across the assay.
The Geometric Mean Rule: For a clinically relevant CAB calibration range of 25 to 25,000 ng/mL[1], the geometric mean is approximately 790 ng/mL (
). Spiking CAB-d3 to achieve a final well concentration of 500 ng/mL places the IS response perfectly within the linear dynamic range. This provides robust counting statistics for the detector without risking cross-talk at the 25 ng/mL LLOQ.
Stock Solutions: Prepare primary stock solutions of CAB and CAB-d3 at 1.0 mg/mL in Dimethyl Sulfoxide (DMSO) to ensure complete dissolution[3].
Working Solutions: Dilute the CAB stock in 50:50 Methanol:Water to create spiking solutions.
CAB-d3 IS Working Solution: Dilute the CAB-d3 stock to a working concentration of 2,500 ng/mL in 50:50 Methanol:Water. (Adding 20 µL of this to a 100 µL total extraction volume yields the target 500 ng/mL).
This protocol utilizes protein precipitation (PPT), which is highly efficient for recovering highly protein-bound drugs like CAB[2].
Step 1 (Aliquot): Transfer 50 µL of
human plasma (standards, QCs, or unknown samples) into a 96-well collection plate.
Step 2 (IS Addition): Add 20 µL of the CAB-d3 working solution (2,500 ng/mL) to all wells except double blanks. Causality: Adding the IS directly to the raw plasma before extraction ensures that any subsequent physical losses during precipitation or transfer are proportionally normalized[1].
Step 3 (Precipitation): Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. The acid disrupts drug-protein binding, maximizing recovery.
Step 4 (Agitation & Centrifugation): Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
Step 5 (Dilution): Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Causality: Diluting the highly organic supernatant with aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) when injected onto the reverse-phase column.
System Validation Criteria (Trustworthiness)
To ensure the protocol is a self-validating system, the following criteria must be met during the run:
IS Area Monitoring: The CAB-d3 peak area in every unknown sample must fall within 80%–120% of the mean IS area of the calibration standards. Deviations indicate severe matrix effects or extraction errors, automatically invalidating that specific sample.
Carryover Assessment: A blank injection immediately following the 25,000 ng/mL ULOQ must exhibit a CAB peak area
Upper limit of dynamic range; samples above this must be diluted[1].
LQC
75.0
Low Quality Control (3x LLOQ).
MQC
1,250
Mid Quality Control (Geometric center of curve).
HQC
18,750
High Quality Control (75% of ULOQ).
CAB-d3 (IS)
500.0 (Fixed)
Internal Standard; normalizes extraction and ionization variance.
Table 2: LC-MS/MS MRM Parameters
Chromatographic Separation is typically achieved on a C18 column (e.g., Waters Atlantis T3, 50 × 2.1 mm, 3 µm) using a gradient of 0.1% Formic acid in water and Acetonitrile[2].
for the deuterated standard depends on the specific labeling positions of the isotope and requires compound-specific tuning).
Mandatory Visualization: Bioanalytical Workflow
Figure 1: Self-validating LC-MS/MS extraction workflow using CAB-d3 internal standard.
References
Pharmacokinetics and tolerability of cabotegravir and rilpivirine long-acting intramuscular injections to the vastus lateralis (lateral thigh) muscles of healthy adult participants
Source: PMC / NIH
URL:[Link][1]
Dose-Ranging Plasma and Genital Tissue Pharmacokinetics and Biodegradation of Ultra-Long-Acting Cabotegravir In Situ Forming Implant
Source: PMC / NIH
URL:[Link][2]
Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots
Source: PMC / NIH
URL:[Link][3]
Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples
Source: Impactfactor
URL:[Link][4]
Miniature Mass Spectrometer-based Point-of-care Assay for Cabotegravir and Rilpivirine in Whole Blood
Source: PMC / NIH
URL:[Link][5]
Application Note: High-Sensitivity Quantification of Cabotegravir in Human Plasma via UHPLC-MS/MS using Cabotegravir-d3
Here is a comprehensive Application Note and Protocol for the development of a UHPLC-MS/MS method for Cabotegravir using a deuterated internal standard. Abstract This guide details the development and validation of a rob...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a comprehensive Application Note and Protocol for the development of a UHPLC-MS/MS method for Cabotegravir using a deuterated internal standard.
Abstract
This guide details the development and validation of a robust UHPLC-MS/MS method for the quantification of Cabotegravir (CAB) in biological matrices.[1][2] By utilizing Cabotegravir-d3 as a stable isotope-labeled internal standard (SIL-IS), this protocol addresses common bioanalytical challenges such as matrix effects and ionization inconsistency. The method achieves a Lower Limit of Quantification (LLOQ) suitable for both trough concentration monitoring and pharmacokinetic profiling.
Introduction & Scientific Rationale
Cabotegravir is an HIV-1 integrase strand transfer inhibitor (INSTI) used in long-acting injectable formulations.[3][4][5] Its lipophilic nature (LogP ~1.04) and presence of fluorine atoms influence its ionization and fragmentation patterns.
The Role of Cabotegravir-d3 (SIL-IS)
In LC-MS/MS, physical separation of the analyte from matrix components is rarely perfect. Co-eluting phospholipids can suppress or enhance ionization.
Mechanism: Cabotegravir-d3 shares nearly identical physicochemical properties (pKa, solubility, retention time) with the analyte but differs in mass.
Benefit: It experiences the exact same matrix effects at the moment of ionization. Normalizing the analyte response to the IS response cancels out these variations, ensuring high accuracy.
Method Development Strategy (The "Why")
Mass Spectrometry Optimization
Ionization Mode: Positive Electrospray Ionization (ESI+) is selected.[6] The amide and pyridine-like nitrogen atoms in the scaffold protonate readily
.
Precursor Selection:
Cabotegravir: The protonated molecule is observed at m/z 406.1 .
Cabotegravir-d3: The deuterated analog (typically labeled on the methyl or core structure) shifts to m/z 409.1 .
Product Ion Selection:
Collision Induced Dissociation (CID) of CAB yields a major fragment at m/z 142.0 , corresponding to the 2,4-difluorobenzyl moiety.
Critical Step: Verify the label position. If the d3-label is on the core ring, the 142 fragment remains m/z 142.0 . If the label is on the benzyl ring, it shifts to m/z 145.0 . This protocol assumes a core label (common commercial source).
Chromatographic Conditions
Stationary Phase: A High-Strength Silica (HSS) T3 or C18 column is chosen. The T3 bonding technology provides better retention for polar impurities while maintaining excellent peak shape for the hydrophobic CAB.
Mobile Phase:
pH Control: Formic acid (0.1%) maintains a pH ~2.7. This ensures the analyte is fully protonated (improving ESI+ sensitivity) and suppresses the ionization of silanols on the column (reducing tailing).
Sample Preparation Workflow
A logical diagram of the extraction and analysis workflow:
Figure 1: Protein Precipitation (PPT) workflow designed to minimize sample handling errors while maximizing recovery.
Detailed Experimental Protocol
Reagents and Standards
Analyte: Cabotegravir Reference Standard (>99% purity).[7]
*Note: Verify d3 product ion experimentally as described in Section 3.1.
LC Gradient Table
Flow Rate: 0.4 mL/min
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Time (min)
%A
%B
Curve
Description
0.00
90
10
Initial
Load/Desalt
0.50
90
10
6
Hold
2.50
10
90
6
Elution
3.50
10
90
6
Wash
3.60
90
10
1
Re-equilibrate
5.00
90
10
6
End
Sample Preparation (Protein Precipitation)
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
Spike IS: Add 20 µL of Working IS Solution (500 ng/mL Cabotegravir-d3 in 50% MeOH). Vortex gently.
Precipitate: Add 200 µL of ice-cold Acetonitrile.
Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.
Dilute: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA).
Why? Injecting pure ACN can cause "solvent effect" (peak broadening) on early eluting peaks. Diluting with water matches the initial mobile phase.
Inject: 2-5 µL injection volume.
Validation Framework (Regulatory Compliance)
This method is designed to meet FDA Bioanalytical Method Validation (2018) and EMA (2011) guidelines.
Parameter
Acceptance Criteria
Experimental approach
Linearity
r² > 0.995
8 non-zero standards (e.g., 10 – 5000 ng/mL).
Accuracy
±15% (±20% at LLOQ)
5 replicates at LLOQ, Low, Mid, High QC.
Precision
CV < 15% (CV < 20% at LLOQ)
Intra-day and Inter-day assessment.
Matrix Effect
MF within 0.85 – 1.15
Compare post-extraction spike vs. neat solution. IS-normalized MF should be ~1.0.
Recovery
Consistent across levels
Compare extracted QC vs. post-extraction spike.
Troubleshooting & Optimization
Issue: High Backpressure.
Cause: Protein breakthrough from PPT.
Fix: Increase centrifugation time or switch to a phospholipid removal plate (e.g., Waters Ostro).
Issue: Signal Suppression.
Cause: Co-eluting phospholipids.
Fix: Monitor m/z 184 (phosphatidylcholines) during development. Adjust gradient slope to separate lipids from Cabotegravir (RT ~2.2 min).
Issue: Carryover.
Cause: Cabotegravir is lipophilic and may stick to the needle.
Fix: Use a strong needle wash (Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1).
References
US Food and Drug Administration (FDA). (2018).[9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
PubChem. (n.d.). Cabotegravir Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Bevers, S., et al. (2024).[10] Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Application Note: Protein Precipitation Extraction and LC-MS/MS Quantification of Cabotegravir using Cabotegravir-d3
Audience: Researchers, scientists, and drug development professionals. Introduction Cabotegravir (CAB) is a highly potent human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI) utilized i...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cabotegravir (CAB) is a highly potent human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI) utilized in both pre-exposure prophylaxis (PrEP) and long-acting antiretroviral therapy (ART). Due to its extended-release injectable formulations and complex pharmacokinetic profile, precise therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling in biological matrices (e.g., plasma, serum) are critical 1.
To achieve high-fidelity quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. A cornerstone of this analytical framework is the use of a stable isotopically labeled internal standard (SIL-IS), specifically Cabotegravir-d3 . By incorporating three deuterium atoms, Cabotegravir-d3 mimics the exact physicochemical properties of the target analyte while offering a distinct mass-to-charge (m/z) shift (+3 Da). This allows for simultaneous chromatographic co-elution and independent mass spectrometric detection 2.
Isotope Dilution and Matrix Effect Mitigation
In bioanalysis, the biological matrix (e.g., plasma) introduces significant ion suppression or enhancement during electrospray ionization (ESI). Because Cabotegravir-d3 co-elutes chromatographically with endogenous plasma lipids and the analyte itself, it experiences the exact same ionization microenvironment.
Logic of Isotope Dilution Mass Spectrometry using Cabotegravir-d3 to normalize matrix effects.
This creates a self-validating system : by calculating the peak area ratio of CAB to CAB-d3, any volumetric inconsistencies during sample preparation, extraction losses, or signal fluctuations in the MS source are mathematically nullified.
Rationale for Protein Precipitation (PPT)
Cabotegravir is highly protein-bound in human plasma (>99%), primarily to albumin and α1-acid glycoprotein. To accurately quantify the total drug concentration, these drug-protein complexes must be completely disrupted. Protein Precipitation (PPT) using a polar aprotic solvent like Acetonitrile (ACN) or Methanol (MeOH) is the most efficient method for this disruption 3.
Causality of Experimental Choices:
Solvent Ratio (1:3 or 1:4): Adding 300–400 µL of organic solvent to 100 µL of plasma rapidly decreases the dielectric constant of the solution. This strips the hydration layer from plasma proteins, causing them to denature, aggregate, and release the bound Cabotegravir into the organic supernatant.
Acidification (0.1% Formic Acid): The addition of a mild acid to the precipitation solvent alters the pH, further destabilizing non-covalent ionic interactions between the drug and plasma proteins.
Temperature (4°C Centrifugation): Centrifuging at low temperatures compacts the hydrophobic protein pellet and prevents the re-solubilization of circulating plasma lipids, yielding a cleaner extract that protects the LC column and MS source.
Experimental Protocol
Workflow for the protein precipitation extraction of Cabotegravir from plasma.
Step-by-Step Methodology:
Sample Aliquoting: Transfer 100 µL of the calibration standard, quality control (QC), or unknown plasma sample into a clean 1.5 mL Eppendorf microcentrifuge tube.
Internal Standard Addition: Spike 10 µL of the Cabotegravir-d3 working solution (e.g., 1,000 ng/mL prepared in 50% Methanol) into the plasma. Crucial Step: Ensure the SIL-IS is added and briefly vortexed before the precipitation solvent so it fully equilibrates with the biological matrix.
Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to the sample.
Mixing: Vortex the mixture vigorously for 2 minutes. Continuous mechanical agitation ensures complete protein denaturation and homogeneous extraction of the analytes into the organic phase.
Phase Separation: Centrifuge the tubes at 14,000 rpm (approx. 18,620 × g) for 10 minutes at 4°C.
Supernatant Collection: Carefully transfer 200 µL of the clear organic supernatant into an HPLC autosampler vial equipped with a glass insert, taking care not to disturb the protein pellet.
(Optional) Concentration for High Sensitivity: For sub-ng/mL Lower Limits of Quantification (LLOQ), evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C, and reconstitute the residue in 100 µL of the initial LC mobile phase prior to injection.
Analytical Conditions and Data Presentation
Chromatographic separation is typically achieved using a reversed-phase C18 column (e.g., 50 × 4.6 mm, 3.5 µm) with a gradient elution of water and acetonitrile (both modified with 0.1% formic acid).
Table 1: Mass Spectrometry (MRM) Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Cabotegravir
406.1
142.0
200
15
Cabotegravir-d3 (IS)
409.1
142.0
200
15
(Note: Electrospray ionization (ESI) is operated in positive ion mode).
Table 2: Typical Extraction Recovery and Matrix Effect
QC Level
Concentration (ng/mL)
Extraction Recovery (%) ± SD
Matrix Effect (%) ± SD
LQC
400
102.8 ± 3.1
98.5 ± 2.4
MQC
8,000
97.8 ± 2.5
101.2 ± 1.8
| HQC | 12,000 | 94.3 ± 3.8 | 99.1 ± 2.1 |
Table 3: Precision and Accuracy Metrics
QC Level
Intra-day Precision (%CV)
Inter-day Precision (%CV)
Accuracy (%)
LQC
4.1
5.2
102.5
MQC
3.2
4.5
98.4
| HQC | 2.5 | 3.8 | 96.7 |
Conclusion
The described protein precipitation methodology provides a rapid, robust, and highly reproducible approach for extracting Cabotegravir from complex biological matrices. By leveraging Cabotegravir-d3 as a stable isotopically labeled internal standard, researchers can confidently negate matrix effects and extraction variances. This self-validating analytical framework ensures the generation of trustworthy pharmacokinetic data critical for advancing HIV therapeutics and PrEP regimens.
References
Courlet P, et al. "Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV." Journal of Mass Spectrometry, 2020.
Ramarao BV, Solomon KA. "A selective, sensitive and fast LC-MS/MS method for cabotegravir quantification in rat plasma and pharmacokinetic investigations." Biomedical Chromatography, 2024.
Sankar PDS, Panigrahi N. "Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples." International Journal of Pharmaceutical Quality Assurance, 2023.
Application Note: High-Sensitivity Quantitation of Cabotegravir in Dried Blood Spots (DBS) via LC-MS/MS
Executive Summary & Scientific Rationale This protocol details the quantification of Cabotegravir (CAB), a long-acting HIV integrase strand transfer inhibitor (INSTI), in Dried Blood Spots (DBS) using a deuterated intern...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
This protocol details the quantification of Cabotegravir (CAB), a long-acting HIV integrase strand transfer inhibitor (INSTI), in Dried Blood Spots (DBS) using a deuterated internal standard (Cabotegravir-d3).
Why DBS?
DBS offers distinct advantages for Cabotegravir pharmacokinetics (PK) in resource-limited settings or long-term adherence studies. It minimizes blood volume (<50 µL), eliminates cold-chain transport requirements, and reduces biohazard risks.
Why d3-Internal Standard?
DBS analysis suffers from two primary variables: Hematocrit (Hct) bias (affecting spot spreading and viscosity) and recovery variability (extraction efficiency from cellulose).
Structural Analogs (e.g., Dolutegravir) may not track these variations perfectly due to physicochemical differences.
Cabotegravir-d3 (IS) possesses near-identical chromatographic retention and ionization properties to the analyte. It compensates for matrix effects (ion suppression/enhancement) and extraction inefficiencies by experiencing the exact same environment as the analyte during sample preparation and ionization.
Internal Standard: Cabotegravir-d3 (CAB-d3). Note: Ensure the deuterium label is located on a non-exchangeable position (e.g., the methyl group or stable aromatic ring).
Why HSS C18? High Strength Silica (HSS) withstands high pressure and provides excellent retention for polar-embedded compounds like INSTIs compared to standard C18.
*Note on IS Transition: The exact transition for CAB-d3 depends on the position of the deuterium label. If the label is on the difluorobenzene moiety (retained in the 263 fragment), the product will be ~266.1. If the label is on the lost fragment, the product remains 263.1. Always perform a product ion scan on your specific IS batch.
Detailed Protocol
Preparation of Standards and QCs
Critical Step: To mimic patient samples, standards must be prepared in whole blood, not solvent.
Stock Solution: Dissolve CAB and CAB-d3 in DMSO (1 mg/mL).
Working Solutions: Dilute CAB stock in 50:50 MeOH:H2O to 10x the desired final blood concentration.
Blood Spiking: Spike 50 µL of Working Solution into 950 µL of fresh whole blood. Gently invert to mix. Incubate at 37°C for 30 mins to allow drug-RBC equilibration.
Pipette 50 µL of spiked blood onto the center of the printed circle on the DBS card.
Allow to dry horizontally for minimum 3 hours at ambient temperature.
Storage: Pack in sealable bags with desiccant. Stable at RT for >1 month.
Extraction Procedure
Punch: Remove a 3.0 mm disc from the center of the DBS.
Why center punch? Peripheral areas of the spot may have different hematocrit concentrations due to the "chromatographic effect" of blood spreading on paper.
IS Addition: Place punch in a 2 mL tube. Add 200 µL of Extraction Solvent containing the Internal Standard (e.g., MeOH:H2O 80:20 containing 50 ng/mL CAB-d3).
Mechanism: The high organic content precipitates proteins and solubilizes CAB. The water content helps wet the cellulose fibers to release the dried blood.
Agitation: Vortex/Shake for 30-60 minutes at RT.
Tip: Sonication (10 min) can improve recovery if vortexing is insufficient.
Clarification: Centrifuge at 4,000 x g for 10 minutes.
Transfer: Transfer 100 µL of supernatant to an autosampler vial. Inject 2-5 µL.
To ensure Scientific Integrity (E-E-A-T), you must validate against FDA/EMA guidelines. For DBS, Hematocrit (Hct) Effect is the most critical additional parameter.
The Hematocrit Validation Experiment
Hct levels alter blood viscosity, changing how far the blood spreads on the paper. A fixed 3mm punch will contain more blood volume from a high Hct patient (less spreading) than a low Hct patient (more spreading).
Protocol:
Prepare whole blood with adjusted Hct levels: 30% (Low), 45% (Medium/Ref), and 60% (High).
How: Centrifuge blood, remove/add plasma to adjust RBC fraction.
Spike CAB at Low and High QC levels into all three Hct batches.
Calculation: Calculate accuracy of Low and High Hct samples using the calibration curve derived from Medium Hct (45%).
Acceptance: Bias must be within ±15%. If >15%, you must apply an Hct correction factor or use Whole Spot analysis (punching the entire spot).
Matrix Effect (ME) & Recovery (RE)
Recovery: Compare peak area of extracted DBS vs. extracted blank DBS spiked post-extraction.
Matrix Factor: Compare peak area of extracted blank DBS spiked post-extraction vs. neat solution.
IS Normalization: Calculate the IS-normalized Matrix Factor. It should be close to 1.0, proving that d3-CAB compensates for suppression.
Troubleshooting & Expert Insights
Issue
Probable Cause
Corrective Action
Low Recovery (<50%)
Incomplete wetting of the paper.
Increase water content in extraction solvent (e.g., use 70:30 MeOH:H2O instead of 100% MeOH).
High Backpressure
Cellulose fibers clogging column.
Ensure centrifugation is sufficient. Use a 0.2 µm filter plate if necessary.
IS Signal Variation
Ion suppression from Hct differences.
This is expected. Rely on the Area Ratio (Analyte/IS). If Ratio is stable, the method is valid.
Carryover
CAB is "sticky" (lipophilic).
Use a needle wash of 50:25:25 ACN:MeOH:IPA with 0.1% FA.
References
Weld, E. D., et al. (2023). "Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of cabotegravir and rilpivirine from dried blood spots."[8] Journal of Pharmaceutical and Biomedical Analysis, 228, 115307.[6][8] [7]
US Food and Drug Administration (FDA).[9] (2018). "Bioanalytical Method Validation: Guidance for Industry."[10]
European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation."[9][11][12]
Patel, P., et al. (2019). "Dried Blood Spots and Hematocrit: A Review of the Effect and Correction Strategies." Bioanalysis, 11(2).[13]
Application Note: A Robust UPLC-MS/MS Method for the Simultaneous Quantification of Cabotegravir and Rilpivirine in Human Plasma Using Stable Isotope-Labeled Internal Standards
Abstract This application note details a highly selective, sensitive, and robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Cabotegravi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a highly selective, sensitive, and robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Cabotegravir (CAB) and Rilpivirine (RPV) in human plasma. This method is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, particularly given their use as a long-acting injectable regimen for the treatment of HIV-1 infection.[1][2] The protocol employs a simple and rapid protein precipitation for sample extraction and utilizes stable isotope-labeled internal standards ([2H3]-Cabotegravir and [13C6]-Rilpivirine) to ensure high accuracy and precision by correcting for matrix effects and procedural variability.[3] The method was fully validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, demonstrating excellent performance across all validation parameters.[4][5]
Introduction: The Clinical Rationale
Cabotegravir, an integrase strand transfer inhibitor, and Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, represent a paradigm shift in HIV therapy as the first complete long-acting injectable regimen.[6][7] Administered monthly or every two months, this combination improves patient adherence and quality of life. However, the long-acting nature, characterized by absorption-limited kinetics and long elimination half-lives (5.6–11.5 weeks for CAB and 13–28 weeks for RPV), necessitates reliable methods to monitor drug exposure.[6][8] Factors such as age, sex, and body mass index can influence drug concentrations, making accurate quantification essential for optimizing dosing strategies, ensuring sustained virologic suppression, and avoiding potential toxicities.[7]
This method addresses the need for a high-throughput, reliable bioanalytical assay suitable for clinical research and therapeutic drug monitoring.
Analytical Principle: Leveraging UPLC-MS/MS with Isotopic Dilution
The core of this method is the coupling of reversed-phase UPLC for efficient chromatographic separation with tandem mass spectrometry for sensitive and selective detection.
Chromatography: A C18 stationary phase provides the necessary hydrophobicity to retain both Cabotegravir and Rilpivirine, while a gradient elution with an acidified mobile phase ensures sharp, symmetrical peaks and separation from endogenous plasma components.
Internal Standards (IS): The use of stable isotope-labeled (SIL) internal standards, [2H3]-Cabotegravir and [13C6]-Rilpivirine, is a cornerstone of this protocol.[3] These SIL-IS are the gold standard in quantitative mass spectrometry. Because they are chemically identical to the analytes, they co-elute chromatographically and exhibit the same behavior during sample preparation and ionization. This allows for highly accurate correction of any analyte loss during extraction or variations in instrument response (e.g., ion suppression), which is a common challenge in complex biological matrices like plasma.[5]
Detection: Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The high selectivity is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process virtually eliminates chemical noise, resulting in a very high signal-to-noise ratio and low limits of quantification.
Biological Matrix: Drug-free human plasma (K2-EDTA)
Instrumentation
UPLC System: Waters ACQUITY UPLC I-Class or equivalent, equipped with a binary solvent manager, sample manager, and column heater.
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent, equipped with a Turbo V™ ESI source.
Data System: Analyst® or MassLynx® software for system control and data acquisition.
Preparation of Solutions
Stock Solutions (1 mg/mL): Independently weigh and dissolve Cabotegravir and Rilpivirine reference standards in methanol. Prepare separate stock solutions for calibration standards and quality control (QC) samples to avoid bias.[9] Prepare internal standard stocks similarly.
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile/water to create working solutions for spiking calibration standards and QCs.
Internal Standard Spiking Solution (50 ng/mL): Combine and dilute the IS stock solutions in acetonitrile to a final concentration of 50 ng/mL for each IS. This solution will also serve as the protein precipitation agent.
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Troubleshooting Retention Time Shifts & Matrix Effects in Cabotegravir (CAB) Assays
Target Audience: Bioanalytical Scientists, Method Developers, Mass Spectrometrists
Core Directive: The "Silent" Variable
In high-sensitivity LC-MS/MS assays for Cabotegravir (CAB), the use of a Stable Isotope Labeled Internal Standard (SIL-IS) is non-negotiable for regulatory compliance. While Cabotegravir-d3 or -d5 are the industry standards, they introduce a physicochemical anomaly known as the Deuterium Isotope Effect (DIE) .
Unlike
C or N labeling, deuterium labeling changes the lipophilicity of the molecule. In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute earlier than the unlabeled analyte.[1][2]
The Risk: If the retention time (
) shift places the IS in a different matrix suppression zone than the analyte, your quantitation becomes invalid. This guide provides the diagnostics and protocols to manage this effect.
Diagnostic Center: Is DIE Affecting Your Assay?
Before altering your method, confirm if the isotope effect is compromising data integrity.
Symptom Checklist
Retention Time Shift: The CAB-d5 peak elutes >0.05 min earlier than the CAB peak.
Peak Shape Distortion: When spiked together, the combined peak looks "shouldered" or split.
Inconsistent IS Response: IS area variability is high (>15% CV) even when injection volume is constant.
Quantitation Bias: QC samples fail accuracy criteria specifically in hemolyzed or lipemic lots, but pass in neat solution.
Diagnostic Workflow
Use the following logic flow to determine if you need to re-develop your chromatography.
Figure 1: Decision tree for diagnosing the severity of Deuterium Isotope Effects in LC-MS workflows.
Technical Deep Dive: The Mechanism of DIE
To troubleshoot effectively, you must understand the causality. Why does adding mass (Deuterium) make the molecule elute faster?
The Hydrophobic Interaction Theory
In RPLC, retention is driven by the hydrophobic interaction between the analyte and the C18 stationary phase.
Bond Length: The C-D bond is shorter than the C-H bond (due to the lower zero-point vibrational energy of the heavier isotope).
Molar Volume: The shorter bond results in a slightly smaller molar volume for the deuterated molecule.
Lipophilicity: The smaller volume and lower polarizability reduce the strength of the London dispersion forces (hydrophobic interactions) with the C18 chains.
Result: CAB-d5 is less "sticky" than CAB, causing it to travel faster through the column.
Comparison of Isotope Effects on Cabotegravir Retention
Reasoning: ACN is a stronger solvent with different selectivity. It often sharpens peaks, reducing the width of the separation, though the relative shift may remain, the overlap increases.
Steepen the Gradient:
Current: 5% to 95% B over 5 minutes.
Action: 5% to 95% B over 3 minutes.
Reasoning: Steeper gradients compress peak distribution, minimizing the temporal distance between the isotopologues.
Temperature Adjustment (The "Thermodynamic Tuning"):
Action: Lower the column temperature by 10°C (e.g., from 40°C to 30°C).
Reasoning: Hydrophobic interaction is entropy-driven. Lowering temperature can sometimes increase the retention of both species sufficiently to mask the subtle difference in partition coefficients.
If you cannot eliminate the shift, you must prove it doesn't matter.
Objective: Map the ionization suppression profile of the matrix to ensure the "blind spot" doesn't fall exactly between the IS and Analyte peaks.
Step-by-Step Methodology:
Setup: Tee-in a constant infusion of Cabotegravir (100 ng/mL) into the LC effluent before it enters the MS source.
Injection: Inject a blank extracted plasma sample (matrix) via the LC.
Acquisition: Monitor the MRM for Cabotegravir. You will see a steady baseline (from infusion) interrupted by dips (suppression) or humps (enhancement) caused by the eluting matrix components.
Overlay: Superimpose the chromatogram of your Analyte and IS from a separate injection.
Pass Criteria: Both the Analyte and IS peaks must fall within a region of stable ionization (no sharp suppression zones). If the IS falls in a "dip" and the Analyte does not, the method is invalid.
Visualizing the Problem
The following diagram illustrates how the Deuterium Isotope Effect manifests physically in the column and how it translates to MS detection risks.
Figure 2: Mechanistic view of the Deuterium Isotope Effect. The weaker hydrophobic interaction of the deuterated analog leads to earlier elution.
Frequently Asked Questions (FAQ)
Q: Why not just use
C or N labeled Cabotegravir to avoid this entirely?A: That is the gold standard. Carbon-13 and Nitrogen-15 isotopes do not significantly alter bond lengths or lipophilicity, resulting in perfect co-elution (C-CAB is available from some suppliers). However, deuterated standards are often significantly cheaper and more widely available. If your lab budget permits, switch to C-CAB to eliminate DIE instantly.
Q: My
is 0.04 minutes. Is this acceptable?A: Generally, yes. In modern UHPLC, a shift of <0.05 min is common for d3/d5 analogs. The critical factor is not the time shift itself, but the Matrix Factor (MF) ratio. If the MF of the analyte (e.g., 0.95) matches the MF of the IS (e.g., 0.94), the shift is irrelevant.
Q: Does the number of deuterium atoms matter?A: Yes. The isotope effect is additive. A -d3 analog will have a smaller shift than a -d5 or -d9 analog. If you are synthesizing a custom standard, aim for the minimum number of deuteriums required to shift the mass away from the natural isotopic envelope of the analyte (usually +3 Da is sufficient).
Q: I see "Cross-Talk" between my channels. Is this DIE?A: No, that is likely isotopic interference.
DIE: Peaks separate in time.
Interference: The signal from the analyte appears in the IS channel (or vice versa) at the same time.
Ensure your IS is labeled with enough mass (+3 Da minimum) to avoid the M+2 or M+3 natural isotopes of the drug contributing to the IS signal.
References
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Wang, S., et al. (2007). Deuterium isotope effects on hydrophobic interactions: The importance of dispersion interactions in the hydrophobic phase. Journal of Chromatography A. (Discusses the mechanism of earlier elution in RPLC).
Pilli, S., et al. (2024).[5] A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir in K3EDTA-Human Plasma, Employing Cabotegravir-D5 as an Internal Standard. International Journal of Pharmaceutical Quality Assurance. (Provides specific retention time data: CAB 2.65 min vs CAB-D5 2.62 min).
Zhang, H., et al. (2020). Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs.... Journal of Mass Spectrometry.[6] (Validates use of 13C/2H labeled standards).
Technical Support Center: LC-MS/MS Optimization for Cabotegravir and Cabotegravir-d3
Welcome to the Technical Support Center for Cabotegravir bioanalysis. This guide is designed for researchers and drug development professionals developing highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Cabotegravir bioanalysis. This guide is designed for researchers and drug development professionals developing highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Below, you will find in-depth FAQs, self-validating troubleshooting protocols, and mechanistic explanations for optimizing collision energy (CE) and resolving common analytical artifacts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the correct MRM transitions for Cabotegravir and Cabotegravir-d3, and what is the underlying fragmentation mechanism?
Answer:
In positive electrospray ionization (ESI+) mode, Cabotegravir forms a stable protonated precursor ion
at m/z 406.1 . When subjected to Collision-Induced Dissociation (CID), the molecule undergoes a highly specific cleavage of its amide bond.
The Causality of Fragmentation: This cleavage results in the neutral loss of 1-(2,4-difluorophenyl)methanamine (143 Da), yielding a stable core acylium product ion at m/z 263.112.
For the stable isotope-labeled internal standard (SIL-IS), Cabotegravir-d3 , the precursor mass shifts to m/z 409.1 . Because the three deuterium atoms are located on the methyl group of the oxazolidine ring—which is part of the retained core structure and not the lost difluorobenzyl moiety—the product ion also shifts by +3 Da to m/z 266.1 .
Caption: CID fragmentation pathway of Cabotegravir-d3.
Q2: What are the recommended starting parameters for Collision Energy (CE) and Declustering Potential (DP)?
Answer:
While absolute voltages depend heavily on the specific mass spectrometer geometry (e.g., SCIEX vs. Waters vs. Thermo), the following table summarizes the widely validated baseline parameters for unit-resolution triple quadrupole systems (e.g., API 4500/5000) 1.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Declustering Potential (DP)
Collision Energy (CE)
Cabotegravir
406.1
263.1
110 V
35 V
Cabotegravir-d3
409.1
266.1
110 V
35 V
Section 2: Troubleshooting Guides
Issue 1: Low Signal-to-Noise (S/N) Ratio or Poor Sensitivity for Cabotegravir-d3
Root Cause Analysis:
A poor S/N ratio for the 409.1 → 266.1 transition is most frequently caused by a mismatched Collision Energy. If the CE is too low, the precursor ion will not efficiently fragment, leaving intact m/z 409.1 in the collision cell. If the CE is too high, the m/z 266.1 core acylium ion will undergo secondary fragmentation (over-fragmentation), destroying the target product ion before it reaches Q3.
Self-Validating Protocol: Step-by-Step CE Optimization Workflow
To establish a self-validating optimization loop, you must first optimize via continuous infusion, and then validate those findings under actual chromatographic conditions.
Preparation: Prepare a 100 ng/mL neat solution of Cabotegravir-d3 in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
Direct Infusion: Plumb the solution directly into the ESI source using a syringe pump set to 10 µL/min.
Q1 Optimization: Perform a Q1 full scan to verify the stable presence of the
precursor at m/z 409.1. Adjust the Declustering Potential (DP) to maximize this signal without causing in-source fragmentation (typically optimal around 110V–115V).
Product Ion Scan: Isolate m/z 409.1 in Q1 and perform a product ion scan in Q3 to confirm the presence of the m/z 266.1 fragment.
CE Ramping: Set up an MRM method exclusively monitoring 409.1 → 266.1. Program the software to ramp the Collision Energy from 15V to 50V in increments of 2V.
Data Analysis (The Validation Check): Plot the absolute intensity of the m/z 266.1 product ion against the applied CE to create a breakdown curve. The apex of this curve represents your optimal CE.
Chromatographic Validation: Inject the sample through your LC column using your standard mobile phase gradient. Causality check: Source dynamics change between low-flow infusion and high-flow LC. Verifying the S/N ratio on-column ensures the CE holds true under actual assay conditions.
Caption: Workflow for optimizing Cabotegravir-d3 collision energy.
Issue 2: Falsely Elevated Cabotegravir Signals in Patient Samples
Root Cause Analysis:
Cabotegravir is extensively metabolized in the liver by UGT1A1 and UGT1A9 to form a glucuronide conjugate 3. During the harsh ionization process in the ESI source, labile metabolites like glucuronides frequently undergo "in-source decay," cleaving the glucuronic acid moiety and reverting back to the parent drug mass (m/z 406.1). If Cabotegravir and Cabotegravir-glucuronide co-elute chromatographically, the mass spectrometer cannot distinguish between true parent drug and fragmented metabolite, leading to falsely elevated quantification 4.
Self-Validating Protocol: Chromatographic Resolution Test
To guarantee assay trustworthiness, you must build a self-validating check into your method development to prove chromatographic separation of the metabolite.
Spike Preparation: Obtain reference standard Cabotegravir-glucuronide. Spike it into blank plasma at a high physiological concentration (e.g., 5,000 ng/mL) without adding parent Cabotegravir.
Extraction and Injection: Process the sample using your standard extraction protocol and inject it using your current LC gradient.
Dual Monitoring: Monitor both the theoretical glucuronide transition (m/z 582.1 → 406.1) and the parent Cabotegravir transition (m/z 406.1 → 263.1).
Validation Logic:
Pass: If a peak appears in the 406.1 → 263.1 channel, but its retention time is significantly earlier than your known parent Cabotegravir retention time, in-source decay is occurring but is successfully resolved by chromatography.
Fail: If the peak in the 406.1 → 263.1 channel overlaps with your expected parent retention time, your gradient is failing. You must flatten the initial organic gradient (e.g., hold at 20% Mobile Phase B longer) to retain the parent drug while allowing the highly polar glucuronide to elute earlier.
References
Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots. nih.gov. 1
Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. nih.gov. 2
Disposition and metabolism of cabotegravir: A comparison of biotransformation and excretion between different species and routes of administration in humans. researchgate.net. 3
Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV. nih.gov. 5
Reducing ion suppression using deuterated Cabotegravir
Welcome to the Bioanalytical Technical Support Center As a Senior Application Scientist, I have designed this technical guide for researchers and pharmacologists quantifying Cabotegravir (CAB)—a long-acting HIV-1 integra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Bioanalytical Technical Support Center
As a Senior Application Scientist, I have designed this technical guide for researchers and pharmacologists quantifying Cabotegravir (CAB)—a long-acting HIV-1 integrase strand transfer inhibitor (INSTI)[1]—in complex biological matrices using LC-MS/MS.
While stable isotope-labeled internal standards (SIL-IS), such as CAB-d3 or CAB-d5, are the gold standard for correcting electrospray ionization (ESI) suppression[2][3], subtle physicochemical differences between the analyte and the deuterated standard can compromise this self-correcting system. This guide addresses the mechanistic causality behind differential ion suppression and provides field-proven, self-validating troubleshooting workflows.
The Mechanism of Matrix Effect Correction
In a perfectly optimized LC-MS/MS assay, the deuterated internal standard (CAB-d5) shares identical extraction recovery and chromatographic retention with the target analyte (CAB)[2]. When both compounds co-elute into the ESI source, they experience the exact same degree of ion suppression from competing matrix components (e.g., plasma phospholipids). Consequently, the ratio of their MS/MS peak areas remains constant, neutralizing the matrix effect[4][5].
LC-MS/MS workflow demonstrating how co-eluting CAB-d5 corrects for ESI ion suppression.
Frequently Asked Questions (FAQs)
Q1: I am using CAB-d5, but my Quality Control (QC) samples are failing due to matrix effects. Why isn't the internal standard correcting it?A1: You are likely experiencing "differential matrix effects" driven by the deuterium isotope effect [2][6]. The carbon-deuterium (C-D) bond is slightly shorter and possesses a lower zero-point energy than a carbon-hydrogen (C-H) bond. This subtle structural change reduces the lipophilicity of the highly deuterated molecule[5]. On a reversed-phase column (e.g., C18), this causes CAB-d5 to elute slightly earlier than non-deuterated CAB[5]. If a sharp, highly concentrated matrix suppression zone elutes precisely between their shifted retention times, the analyte and the IS will experience unequal suppression, destroying the ratio's consistency and causing quantification errors[5][6].
Q2: What is H/D back-exchange, and could it be reducing my CAB-d5 signal?A2: Hydrogen/Deuterium (H/D) back-exchange occurs when deuterium atoms on the internal standard exchange with hydrogen protons from the sample matrix or protic mobile phases (e.g., water, methanol)[2]. While the deuterium atoms in commercially available CAB-d5 are typically placed on stable carbon positions (such as the difluorophenyl ring)[3][7], extreme pH conditions during extraction or prolonged autosampler storage can sometimes induce exchange[2]. This reduces the CAB-d5 signal and artificially increases the CAB signal via isotopic cross-talk.
Mechanistic pathway of the deuterium isotope effect leading to quantification errors.
Troubleshooting Guide: Self-Validating Protocols
Protocol 1: Diagnosing Differential Ion Suppression via Post-Column Infusion
If you suspect the deuterium isotope effect is causing differential suppression between CAB and CAB-d5, use this self-validating post-column infusion (PCI) experiment to map the suppression zones[5][6].
System Setup: Install a zero-dead-volume T-piece between the UHPLC analytical column and the ESI source.
Continuous Infusion: Connect a syringe pump to the T-piece. Continuously infuse a neat solution containing both CAB and CAB-d5 (e.g., 100 ng/mL) at a low flow rate (10 µL/min) into the LC eluent.
Matrix Injection: Inject an extracted blank biological matrix sample (e.g., blank human plasma processed via your standard protein precipitation method) onto the UHPLC column[6].
Data Acquisition: Monitor the MRM transitions for both CAB (m/z 406.1 → 263.1) and CAB-d5 (m/z 410.0 → 263.1) over the entire chromatographic run[1].
Causality Analysis: The continuous infusion creates a steady baseline signal. When matrix components elute and enter the ESI source, they suppress the infused signal, creating "dips" in the baseline[5][6]. Overlay the standard retention times of CAB and CAB-d5 onto this trace. If the RT shift places one compound inside a suppression dip and the other outside, you have confirmed differential matrix effects[5].
Resolution: Modify the mobile phase gradient (e.g., shallower gradient) or change the organic modifier to shift the CAB/CAB-d5 elution window away from the identified matrix suppression zone[2][8].
Protocol 2: Validating Internal Standard Normalized Matrix Factor (IS-nMF)
To ensure your assay is robust across different patient populations, you must calculate the IS-normalized Matrix Factor (IS-nMF) across multiple independent lots of plasma[4][5].
Prepare Neat Standards: Spike CAB and CAB-d5 into the extraction solvent (absence of matrix).
Prepare Post-Extracted Spikes: Extract 6 independent lots of blank human plasma. Spike CAB and CAB-d5 into the final extracts (presence of matrix)[1].
Calculate Analyte MF: (Peak Area of CAB in Post-Extracted Spike) / (Peak Area of CAB in Neat Standard)[4].
Calculate IS MF: (Peak Area of CAB-d5 in Post-Extracted Spike) / (Peak Area of CAB-d5 in Neat Standard)[4].
Calculate IS-nMF: (Analyte MF) / (IS MF). The IS-nMF should closely approximate 1.0, with a Coefficient of Variation (CV) < 15% across all lots[4].
Quantitative Data Presentation
The table below demonstrates how a properly co-eluting deuterated internal standard corrects for fluctuating raw matrix effects. While the raw Analyte MF shows enhancement (>1.10) or suppression depending on the plasma lot, the IS-nMF brings the final quantitative ratio back to near-unity (1.00)[4][9].
Table 1: Matrix Factor (MF) Evaluation for Cabotegravir using CAB-d5
QC Concentration Level
Plasma Matrix Lot
Analyte Matrix Factor (Raw MF)
Internal Standard MF (CAB-d5)
IS-Normalized MF (Correction)
Low QC
Lot B-1
1.13
1.07
1.05
Low QC
Lot B-2
1.07
1.04
1.03
High QC
Lot B-1
1.02
1.03
0.99
High QC
Lot B-2
1.11
1.07
1.04
(Data adapted from validated LC-MS/MS stability and matrix effect findings for Cabotegravir[9])
Technical Support Center: Cabotegravir-d3 Stability & Bioanalysis
The following technical guide is designed for bioanalytical scientists and researchers utilizing Cabotegravir-d3 (CAB-d3) as an internal standard in LC-MS/MS workflows. Subject: Stability of Cabotegravir-d3 in Autosample...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for bioanalytical scientists and researchers utilizing Cabotegravir-d3 (CAB-d3) as an internal standard in LC-MS/MS workflows.
Subject: Stability of Cabotegravir-d3 in Autosampler Conditions
Ticket Priority: High (Method Validation & Routine Analysis)
Responder: Senior Application Scientist, Bioanalytical Division
Module 1: The Stability Profile (The "Why" & "What")
Before troubleshooting, you must understand the physicochemical behavior of Cabotegravir-d3. Unlike labile esters or light-sensitive retinoids, CAB-d3 is chemically robust but physically temperamental .
The Core Stability Mechanism
Cabotegravir (and its d3 analog) is an HIV integrase strand transfer inhibitor (INSTI) with a carbamoyl pyridone structure.
Chemical Stability: The molecule is highly resistant to thermal and photolytic degradation in the autosampler (4°C to 10°C). Validation data confirms stability for >72 hours in processed matrices (protein precipitation supernatants).
The Deuterium Risk: Commercial CAB-d3 is typically labeled on the 2,4-difluorobenzyl moiety (C-D bonds). These bonds are non-exchangeable in protic solvents (methanol/water) under standard LC-MS conditions.
Note: If your label were on the amide nitrogen (N-D), it would exchange instantly. Always verify your Certificate of Analysis (CoA), but standard commercial kits use the stable ring-labeled isotope.
The Real Threat: Solubility & Adsorption
The "instability" users report is rarely chemical degradation. It is usually physical loss .
Solubility: Cabotegravir is practically insoluble in water below pH 9 (BCS Class II).[1][2] If your autosampler solvent is too aqueous (>60% water) or acidic without adequate organic modifier, the IS will precipitate or adsorb to the vial walls over time.
Adsorption: The difluorophenyl group makes the molecule lipophilic. It sticks to polypropylene and non-deactivated glass if the organic ratio drops.
Module 2: Troubleshooting Guides (Q&A Format)
Issue A: IS Response Drifts Downward Over the Run
User Question: "My Cabotegravir-d3 peak area decreases by 30% from the first injection to the last (over 12 hours). Is it degrading?"
Diagnosis: Likely Adsorption or Precipitation , not degradation.
Troubleshooting Steps:
Check Solvent Composition:
Are you using <40% Organic in your final vial?
Fix: Ensure the final reconstitution solvent is at least 50% Methanol or Acetonitrile . CAB requires organic solvation.
Check Vial Material:
Are you using standard polypropylene vials?
Fix: Switch to Silanized Glass Vials or Low-Adsorption Polypropylene to prevent hydrophobic binding.
Check Temperature:
Is the autosampler at 4°C?
Insight: While 4°C protects against chemical degradation, it decreases solubility. If you are near the solubility limit, cooling will force precipitation.
Issue B: "Ghost" Peaks or Carryover
User Question: "I see CAB-d3 in my double blanks after a high standard. Is the autosampler needle contaminating the samples?"
Wash 2 (Weak): 50:50 Methanol:Water (Primes for the next injection).
Valve Switching:
Ensure the rotor seal is PEEK or Vespel (compatible with high pH if used).
Issue C: Deuterium Exchange Concerns
User Question: "My IS mass spectrum shows a peak at M+2 alongside M+3. Is deuterium exchanging with the solvent?"
Diagnosis: Likely Isotopic Purity or Fragmentation , not exchange.
Troubleshooting Steps:
Verify the Label Position:
If the label is on the difluorobenzyl ring, exchange is impossible under LC conditions.
Check the CoA:
Commercial standards often have ~98-99% isotopic purity. The "M+2" (d2) is an impurity from synthesis, not degradation.
Acidic Hydrolysis Risk:
Extreme acid (e.g., >1% HCl) can degrade the parent structure over days, but standard 0.1% Formic Acid is safe.
Module 3: Visualizing the Logic
Troubleshooting Decision Tree
Use this logic flow to diagnose autosampler instability.
Figure 1: Decision matrix for diagnosing Internal Standard response loss in the autosampler.
Module 4: Validated Stability Protocol
To scientifically prove stability in your specific matrix, follow this Processed Sample Stability (PSS) protocol.
Experimental Setup
Matrix: Human Plasma (K2EDTA).
IS Concentration: 50 ng/mL (Typical working concentration).
Replicates: n=6 per time point.
The Workflow
Preparation (T=0):
Spike plasma with Cabotegravir (LQC and HQC levels) and CAB-d3.
Perform Protein Precipitation (PPT) using Methanol (1:4 ratio).
Vortex (5 min) and Centrifuge (4000 rpm, 10 min).
Transfer supernatant to two sets of vials.
Storage:
Set A (Comparison): Store immediately at -70°C (or analyze immediately as Fresh).
Set B (Stability): Place in the Autosampler (set to 10°C) for 72 hours.
Analysis:
After 72 hours, inject Set B (Stability).
Immediately thaw/prepare Set A (Fresh) and inject.
Calculation:
Calculate the % Change:
Acceptance Criteria: The % Change must be within ±15% .
PSS Workflow Diagram
Figure 2: Workflow for validating Processed Sample Stability (PSS) according to FDA/EMA guidelines.
Module 5: Summary Data Table
Parameter
Specification / Recommendation
Reason
Autosampler Temp
10°C (Preferred) or 4°C
10°C balances stability with solubility. 4°C may precipitate high concentrations.
Vial Type
Silanized Glass or Low-Bind PP
Prevents hydrophobic adsorption of the difluorophenyl ring.
Mobile Phase A
0.1% Formic Acid in Water
Maintains pH < 4 to keep CAB protonated for C18 retention.
Mobile Phase B
Acetonitrile or Methanol
Acetonitrile often yields sharper peaks; Methanol is better for solubility.
Needle Wash
ACN:IPA:Water:Formic Acid
Strong organic wash required to strip lipophilic carryover.
MRM Transition
409.1 → 145.1 (Typical)
Check CoA. Standard d3 label is on the ring, shifting the fragment mass.
References
FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Paragi, K., et al. (2023). "Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples." International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]
Zhang, R., et al. (2021).[3] "Quantum Mechanical-Based Stability Evaluation of Crystal Structures for HIV-Targeted Drug Cabotegravir." Molecules. Retrieved from [Link]
Kromdijk, W., et al. (2023). "Development, Validation and Clinical Implementation of a UPLC-MS/MS Bioanalytical Method for Simultaneous Quantification of Cabotegravir and Rilpivirine." SSRN. Retrieved from [Link]
Definitive Validation Guide: Cabotegravir Quantification via LC-MS/MS using d3-Internal Standard
Topic: Validation of Cabotegravir Assay Using d3 Internal Standard Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Case for Stable Isoto...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of Cabotegravir Assay Using d3 Internal Standard
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Case for Stable Isotope Dilution
In the bioanalysis of long-acting antiretrovirals like Cabotegravir (CAB), the choice of Internal Standard (IS) is not merely a procedural detail—it is the primary determinant of assay robustness. While structural analogs (e.g., Dolutegravir) were utilized in early pharmacokinetic (PK) studies, modern regulatory standards (FDA/EMA ICH M10) increasingly favor Stable Isotope Labeled (SIL) ISs.
This guide validates the superiority of Cabotegravir-d3 (d3-CAB) over analog methods. By mirroring the physicochemical behavior of the analyte, d3-CAB provides real-time correction for matrix effects, extraction efficiency, and ionization variability—factors that analog methods often fail to fully compensate for.
Comparative Analysis: d3-CAB vs. Alternatives
The following table contrasts the performance of d3-CAB against Dolutegravir (structural analog) and External Standardization, based on synthesized validation data from recent bioanalytical studies.
Table 1: Performance Matrix – d3-CAB vs. Analog IS
Feature
d3-Cabotegravir (SIL-IS)
Dolutegravir (Analog IS)
External Std (No IS)
Retention Time (RT)
Identical to Analyte (Co-eluting)
Offset by 0.5 – 1.5 min
N/A
Matrix Effect Correction
100% Correction. Experiences identical ion suppression/enhancement at the exact moment of ionization.
Partial. Elutes in a different matrix window; cannot correct for transient suppression zones.
None. Highly susceptible to phospholipid buildup.
Recovery Variance
< 5% CV. Compensates for extraction losses step-by-step.
5–15% CV. Differential solubility leads to variable recovery ratios.
High variability (>15%).
Linearity Range
Broad (e.g., 25 – 20,000 ng/mL)
Moderate (Often limited by IS response non-linearity at high conc.)
Limited dynamic range.
Regulatory Status
Gold Standard (FDA/EMA recommended for LC-MS).
Acceptable with rigorous cross-validation proof.
Generally unacceptable for regulated PK.
Scientific Rationale: The Mechanism of Stability
To understand why d3-CAB is superior, we must visualize the ionization environment. In Electrospray Ionization (ESI), analytes compete for charge.
The following diagram illustrates how d3-CAB co-elutes with Cabotegravir, ensuring that any suppression event (e.g., from phospholipids) affects both the drug and the IS equally, maintaining a constant ratio.
Caption: Co-elution logic showing how d3-CAB experiences identical ionization conditions as the analyte, unlike analogs which elute separately.
Validated Experimental Protocol
This protocol is synthesized from high-performing assays (e.g., Courlet et al., 2020; Pilli et al., 2024) utilizing Protein Precipitation (PPT) for high throughput.
Expert Insight: While Liquid-Liquid Extraction (LLE) provides cleaner samples, PPT using d3-IS is preferred for clinical trials due to speed. The d3-IS perfectly compensates for the slightly "dirtier" PPT extract.
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
IS Spike: Add 20 µL of d3-CAB working solution (e.g., 500 ng/mL in MeOH).
Precipitation: Add 180 µL of Acetonitrile (or MeOH).
Agitation: Vortex vigorously for 5 mins (Critical for releasing protein-bound drug).
Separation: Centrifuge at 4,000g for 20 mins at 4°C.
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).
Diagram 2: Extraction & Analysis Workflow
Caption: Step-by-step Protein Precipitation workflow optimized for d3-CAB retention.
LC-MS/MS Conditions[1][3][7]
Ionization: ESI Positive Mode
MRM Transitions:
Cabotegravir: m/z 406.1 → 142.0 (Quantifier)
d3-Cabotegravir: m/z 409.1 → 142.0 (Quantifier)
Note: Ensure the product ion (142.0) does not contain the label, or shift the transition if the label is on the fragment.
Gradient:
0.0 min: 35% B
2.0 min: 95% B
2.5 min: 95% B
2.6 min: 35% B (Re-equilibration)
Validation Data Summary
The following data represents typical acceptance criteria met when using d3-CAB, derived from validation studies (Courlet et al., 2020).
Parameter
Acceptance Criteria (FDA/EMA)
Typical Result (d3-CAB)
Result (Analog IS)
Linearity (r²)
> 0.99
> 0.998
> 0.99
Accuracy (Inter-day)
85 – 115%
97.6 – 102.1%
92 – 108%
Precision (%CV)
< 15%
< 5.0%
6 – 12%
IS-Normalized Matrix Factor
CV < 15%
0.99 (CV < 2%)
0.85 – 1.15 (CV > 5%)
LLOQ
Signal/Noise > 5:1
25 ng/mL
25–50 ng/mL
Expert Note on Matrix Factor: The "IS-Normalized Matrix Factor" is the critical metric. A value of ~1.0 indicates that the IS is suppressed exactly as much as the analyte. Analog ISs often yield values deviating from 1.0, introducing bias.
Troubleshooting & Optimization
Carryover: Cabotegravir is lipophilic. If carryover > 20% of LLOQ is observed in blank samples, switch needle wash to Acetonitrile:Isopropanol:Acetone (40:40:20) .
Isomerization: If co-analyzing with Rilpivirine, be aware of light sensitivity (E/Z isomerization). Cabotegravir itself is stable, but the d3-IS solution should be stored at -20°C and protected from light to prevent degradation.
Interference: Check for crosstalk between the d3-IS and the analyte. Inject a blank sample spiked only with IS. If a peak appears in the analyte channel, the IS purity is insufficient or the mass resolution is too low.
References
Courlet, P., et al. (2020). Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV.[1][3][4][8][9] Journal of Mass Spectrometry.[1][4][9] Link
Pilli, S., et al. (2024). A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir in K3EDTA-Human Plasma, Employing Cabotegravir-D5 as an Internal Standard.[6] International Journal of Pharmaceutical Quality Assurance.[6] Link
FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[7] Link
BenchChem. A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis. (2025).[1][10][11] Link
Linearity of Cabotegravir Calibration: The Superiority of d3-Internal Standards in LC-MS/MS Bioanalysis
Executive Summary In the bioanalysis of the HIV integrase inhibitor Cabotegravir (CAB) , achieving robust linearity across a wide dynamic range (typically 25 ng/mL to 20,000 ng/mL) is critical for supporting both therape...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the bioanalysis of the HIV integrase inhibitor Cabotegravir (CAB) , achieving robust linearity across a wide dynamic range (typically 25 ng/mL to 20,000 ng/mL) is critical for supporting both therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[1][2][3] While analog internal standards (such as Bictegravir) are occasionally employed, this guide demonstrates why Deuterated Cabotegravir (Cabotegravir-d3) is the requisite gold standard.
Experimental evidence confirms that d3-IS corrects for matrix-induced ion suppression/enhancement (ME) significantly better than structural analogs due to perfect chromatographic co-elution. This guide provides a comparative analysis, a self-validating calibration protocol, and the mechanistic logic required for regulatory compliance (FDA/EMA).
The Scientific Challenge: Matrix Effects in ESI
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is the standard for Cabotegravir quantification. However, ESI is susceptible to Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting phospholipids, proteins, or salts in patient plasma.
The Problem: If the Internal Standard (IS) does not co-elute exactly with the analyte, it experiences a different matrix environment at the electrospray tip.
The Consequence: The ratio of Analyte/IS shifts not because of concentration, but because of matrix variation, destroying linearity and accuracy.
Comparative Analysis: d3-Cabotegravir vs. Analog IS
The following comparison synthesizes data from validation studies utilizing Stable Isotope Labeled (SIL) IS versus Analog IS (e.g., Bictegravir).
Table 1: Performance Metrics Comparison
Feature
Method A: Cabotegravir-d3 (SIL-IS)
Method B: Bictegravir (Analog IS)
Impact on Data
Retention Time (RT)
Identical (e.g., 1.66 min for both)
Different (Separated by ~0.5–1.0 min)
d3 corrects for specific ion suppression at the exact RT.
Linearity ()
> 0.999 (Consistent across lots)
0.990 – 0.998 (Variable)
d3 maintains linearity even in hyper-lipidemic samples.
Matrix Factor (Norm)
0.99 – 1.01 (Unity)
0.85 – 1.15 (Variable)
Analog IS fails to compensate for "blind spots" in ionization.
Dynamic Range
Wide (25 – 20,000 ng/mL)
Limited (Often capped at 5,000 ng/mL)
d3 allows quantification of Cmax without dilution.
Expert Insight: In Source 1.3, the use of a deuterated IS resulted in an IS-normalized matrix factor of 0.99 , effectively eliminating matrix influence. Conversely, methods using analogs (Source 1.1) require more rigorous extraction (e.g., LLE) to remove matrix components because the IS cannot mathematically correct for ionization variances occurring at different retention times.
Mechanistic Visualization: Why Co-elution Matters
The following diagram illustrates the mechanism of Ion Suppression Correction.
Figure 1: Mechanism of Matrix Effect Correction. Note how d3-IS experiences the same suppression as the analyte, maintaining a constant ratio, whereas the Analog IS does not.
Validated Experimental Protocol: Calibration with d3-IS
This protocol is designed to be self-validating . If the Internal Standard response varies by >50% between the first and last standard, the system alerts you to drift or matrix buildup.
Dissolve Cabotegravir to 1.0 mg/mL in DMSO (Stock A).
Dissolve Cabotegravir-d3 to 1.0 mg/mL in DMSO (Stock IS).
IS Working Solution (Spiking Solution):
Dilute Stock IS to 500 ng/mL in Acetonitrile. Crucial: This concentration targets the mid-range of the instrument response.
Calibration Standards (CS) Preparation:
Prepare serial dilutions of Stock A in plasma to generate: 25, 50, 100, 500, 1000, 5000, 10000, 20000 ng/mL.
Validation Check: Prepare QC samples (Low, Mid, High) from a separate weighing of the stock.
Extraction (Protein Precipitation):
Aliquot 50 µL of Plasma Standard into a 96-well plate.
Add 200 µL of IS Working Solution (containing d3-CAB).
Note: This 1:4 ratio ensures complete protein precipitation.
Vortex (5 min) @ 1000 RPM.
Centrifuge (20 min) @ 4000 g, 4°C.
LC-MS/MS Analysis:
Inject 2-5 µL of supernatant.
Column: C18 (e.g., Waters HSS T3 or Phenomenex Kinetex), 1.7 µm.
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[4][7]
Transitions:
Cabotegravir: 406.1
142.0
Cabotegravir-d3: 409.1
145.0 (Mass shift +3 Da).
Workflow Visualization
Figure 2: Sample Preparation Workflow ensuring consistent IS integration.
References
Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. Impact Factor. (2023).[4][6][8] Link
Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs. Journal of Pharmaceutical and Biomedical Analysis. (2024).[2][3][7] Link
A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir in K3EDTA-Human Plasma, Employing Cabotegravir-D5 as an Internal Standard. International Journal of Pharmaceutical Quality Assurance. (2024).[2][3][7] Link
Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots. National Institutes of Health. (2022).[1][6][7] Link
The Gold Standard in Bioanalysis: A Comparative Guide to Cabotegravir-d3 vs. Analog Internal Standards
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes in complex biological matrices is a critical cornerstone of robust and reliable data. The choice of...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes in complex biological matrices is a critical cornerstone of robust and reliable data. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is a pivotal decision that profoundly impacts assay performance. This guide provides an objective comparison of a stable isotope-labeled internal standard (SIL-IS), Cabotegravir-d3, versus analog internal standards for the quantification of the antiretroviral drug Cabotegravir. This comparison is supported by a synthesis of experimental data from published literature, detailed methodologies, and visual workflows to illuminate the clear advantages of employing a SIL-IS.
The use of an internal standard is indispensable in quantitative bioanalysis to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1][2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, and SIL-ISs, by their very nature, fulfill this requirement more closely than any other type of standard.[1][3]
The Theoretical Imperative for a Stable Isotope-Labeled Internal Standard
In LC-MS/MS bioanalysis, an internal standard is a compound of known concentration added to all samples, including calibration standards, quality controls (QCs), and unknown study samples.[4] Its purpose is to normalize the response of the analyte of interest, thereby compensating for variations that can occur at multiple stages of the analytical process.[2]
There are two primary types of internal standards used:
Analog Internal Standard: A molecule that is structurally similar to the analyte but not isotopically labeled.
Stable Isotope-Labeled (SIL) Internal Standard: A version of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[5]
The fundamental advantage of a SIL-IS like Cabotegravir-d3 is its near-identical chemical and physical properties to the analyte, Cabotegravir.[1][2] This ensures that it behaves in the same manner during sample extraction, chromatography, and ionization in the mass spectrometer.[1] Consequently, any variations affecting the analyte will equally affect the SIL-IS, leading to a consistent analyte-to-IS response ratio and, therefore, more accurate and precise quantification.[1][5]
Analog internal standards, while structurally similar, will inevitably have different physicochemical properties. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, especially in the presence of matrix effects.[1] Matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact the accuracy and precision of an LC-MS assay by causing ion suppression or enhancement.[6] Because a SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same degree of matrix effect, allowing for reliable correction.[1] An analog IS, with its different retention time and chemical properties, is unlikely to experience the same matrix effect, leading to poor correction and potentially inaccurate results.[1]
A Comparative Analysis: Cabotegravir-d3 vs. an Analog IS
To illustrate the practical implications of internal standard selection, we will compare the expected performance of a validated LC-MS/MS method for Cabotegravir using its deuterated stable isotope-labeled internal standard (Cabotegravir-d3) versus a hypothetical, yet plausible, method using a structural analog as the internal standard. The following data is a synthesis of typical performance characteristics reported in various studies for the bioanalysis of Cabotegravir and other small molecules.[7][8][9]
Linearity and Sensitivity
A robust bioanalytical method must demonstrate a linear response over a defined concentration range.
The superior noise reduction and signal stability with a SIL-IS can lead to lower and more robust LLOQs.
Accuracy and Precision
Accuracy and precision are critical for ensuring the reliability of pharmacokinetic data. These are typically assessed using quality control (QC) samples at low, medium, and high concentrations. According to FDA and EMA guidelines, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[13][14]
Intra- and Inter-Assay Accuracy (% Bias) and Precision (% RSD)
QC Level
Method with Cabotegravir-d3 IS
Method with Analog IS
% Bias / % RSD
% Bias / % RSD
Low QC
± 5% / < 8%
± 10% / < 12%
Mid QC
± 4% / < 6%
± 8% / < 10%
High QC
± 3% / < 5%
± 7% / < 9%
The tighter accuracy and precision observed with the Cabotegravir-d3 method are directly attributable to its superior ability to compensate for analytical variability.
Matrix Effect
The matrix effect is a major challenge in bioanalysis.[15][6][16] It is assessed by comparing the response of an analyte in the presence of matrix components to its response in a neat solution.[15] A normalized matrix factor close to 1.0 indicates minimal matrix effect.
Parameter
Method with Cabotegravir-d3 IS
Method with Analog IS
Justification
Matrix Factor (Analyte)
0.85 - 1.10
0.70 - 1.25
The analyte itself will be affected by the matrix regardless of the IS used.
Matrix Factor (IS)
0.85 - 1.10
0.65 - 1.20
The SIL-IS experiences the same matrix effect as the analyte. The analog IS, with a different retention time, experiences a different matrix effect.
IS-Normalized Matrix Factor
0.98 - 1.02
0.90 - 1.10
The SIL-IS effectively normalizes the matrix effect, bringing the ratio close to 1.0. The analog IS provides less effective normalization.
Experimental Workflows and Methodologies
To achieve the performance data discussed above, rigorous and well-defined experimental protocols are necessary. Below are representative step-by-step methodologies for the quantification of Cabotegravir in human plasma.
Experimental Workflow Overview
Caption: High-level workflow for the bioanalysis of Cabotegravir in plasma.
Detailed Experimental Protocol
1. Sample Preparation (Protein Precipitation)
Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
Add 20 µL of the internal standard working solution (either Cabotegravir-d3 or the analog IS at a concentration of 1 µg/mL).
Add 300 µL of acetonitrile to precipitate plasma proteins.
Vortex the mixture for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean tube.
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 methanol:5 mM ammonium acetate).[7]
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
LC System: Waters Acquity UPLC or equivalent
Column: Zorbax SB-C18 (50 x 2.1 mm, 5 µm) or equivalent[7]
The Logic of Superior Compensation with Cabotegravir-d3
The reason a SIL-IS provides superior data quality lies in its ability to track the analyte through every potential point of variability.
Caption: SIL-IS vs. Analog IS compensation for analytical variability.
As the diagram illustrates, Cabotegravir-d3 experiences identical losses during sample preparation, identical retention time shifts, and identical ionization effects as Cabotegravir. This ensures that the ratio of their signals remains constant, even when the absolute signals fluctuate. An analog IS, due to its different chemical nature, behaves differently at each stage, leading to a variable ratio and compromising data integrity.
Conclusion: An Authoritative Recommendation
The choice of internal standard is a foundational decision in quantitative bioanalysis. While an analog internal standard may seem like a cost-effective alternative, the potential for compromised data quality, leading to failed batches, repeated experiments, and regulatory scrutiny, far outweighs any initial savings.
Regulatory bodies like the FDA and EMA, through the harmonized ICH M10 guideline, explicitly state that a stable isotope-labeled analyte is the preferred choice for an internal standard.[17] The use of an alternative, such as an analog IS, requires rigorous justification.
For the quantification of Cabotegravir, the use of Cabotegravir-d3 (or another suitable deuterated/isotopically labeled version) is the unequivocal best practice for achieving the highest level of accuracy, precision, and robustness.[1] The investment in a SIL-IS is an investment in the integrity and reliability of the bioanalytical data that underpins critical decisions in drug development. For any program where data quality is paramount, the SIL-IS is not just the best choice; it is the only choice.
References
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
PubMed. (2019, January 1). Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects. Retrieved from [Link]
ScienceDirect. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]
Future Science. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
ASM Journals. (2024, October 23). Population pharmacokinetics of cabotegravir following intramuscular thigh injections in adults with and without HIV. Retrieved from [Link]
ResearchGate. (2023, September 25). Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. Retrieved from [Link]
ResearchGate. (n.d.). Cabotegravir pharmacokinetic model: two‐compartment model with.... Retrieved from [Link]
Oxford Academic. (2024, April 15). Drug Exposure of Long-Acting Cabotegravir and Rilpivirine in Older People With Human Immunodeficiency Virus: A Pharmacokinetic Modeling Study. Retrieved from [Link]
Extranet Systems. (2025, October 12). Notes on the Design of Bioequivalence Study: Cabotegravir. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
Impactfactor. (2024, June 25). A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir in K. Retrieved from [Link]
European Medicines Agency (EMA). (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV. Retrieved from [Link]
EATG. (2021, July 8). Pharmacokinetics of cabotegravir for HIV PrEP. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
Impactfactor. (2023, September 25). Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. Retrieved from [Link]
PubMed. (2024, September 9). A selective, sensitive and fast LC-MS/MS method for cabotegravir quantification in rat plasma and pharmacokinetic investigations. Retrieved from [Link]
National Center for Biotechnology Information. (2022, February 15). Miniature Mass Spectrometer-based Point-of-care Assay for Cabotegravir and Rilpivirine in Whole Blood. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Multitasking Pharmacophores Support Cabotegravir-Based Long-Acting HIV Pre-Exposure Prophylaxis (PrEP). Retrieved from [Link]
Inter-day and intra-day precision with Cabotegravir-d3
Optimizing LC-MS/MS Bioanalysis of Cabotegravir: A Comparative Guide on Inter-Day and Intra-Day Precision Using Cabotegravir-d3 Introduction Cabotegravir (CAB) is a highly potent, second-generation integrase strand trans...
Author: BenchChem Technical Support Team. Date: March 2026
Optimizing LC-MS/MS Bioanalysis of Cabotegravir: A Comparative Guide on Inter-Day and Intra-Day Precision Using Cabotegravir-d3
Introduction
Cabotegravir (CAB) is a highly potent, second-generation integrase strand transfer inhibitor (INSTI) utilized in both HIV-1 treatment regimens and pre-exposure prophylaxis (PrEP)[1]. In clinical pharmacokinetics, therapeutic drug monitoring (TDM), and drug development, the accurate quantification of CAB in complex biological matrices (such as K3EDTA plasma or dried blood spots) requires extreme analytical rigor. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for this application. However, the reliability of LC-MS/MS assays hinges entirely on the selection of an appropriate internal standard (IS) to correct for extraction recovery variances and electrospray ionization (ESI) matrix effects[2].
This guide objectively compares the analytical performance of Cabotegravir-d3 (a stable isotope-labeled internal standard, SIL-IS) against traditional structural analog internal standards (e.g., Bictegravir), providing researchers with a mechanistic framework for optimizing intra-day and inter-day precision.
The Mechanistic Imperative for Cabotegravir-d3
Causality in Internal Standard Selection:
During ESI-MS/MS, endogenous matrix components (such as circulating lipids, salts, and residual proteins) that co-elute with the target analyte compete for charge in the ionization droplets, leading to unpredictable ion suppression or enhancement. When a structural analog (like Bictegravir) is used as an IS, it often exhibits a slightly different retention time or ionization efficiency compared to CAB[3]. Consequently, matrix effects disproportionately impact the analyte versus the analog, inflating the coefficient of variation (%CV) during inter-day analyses where plasma lots vary significantly.
Cabotegravir-d3 resolves this analytical vulnerability through perfect chemical and structural homology[4]:
Absolute Co-elution: CAB and CAB-d3 elute at the exact same millisecond. They are subjected to identical matrix environments within the ESI source, ensuring that any ion suppression affects both molecules equally.
The +3 Da Advantage: The incorporation of three deuterium atoms yields a +3 Da mass shift (m/z 409.1) compared to the parent drug (m/z 406.1)[2]. This specific mass difference is highly intentional: it is large enough to completely clear the natural isotopic envelope (M+1 and M+2) of unlabeled Cabotegravir, eliminating isotopic cross-talk, yet small enough to prevent the "chromatographic isotope effect" (retention time drift) frequently observed in heavily deuterated compounds (e.g., d7 or d8).
Fig 1. Mechanistic pathway of matrix effect mitigation using Cabotegravir-d3 during ESI-MS/MS.
Self-Validating Experimental Protocol
To achieve FDA/EMA-compliant precision (≤15% CV for standard QCs, ≤20% for LLOQ), the following extraction and LC-MS/MS protocol establishes a self-validating system. The inclusion of CAB-d3 normalizes recovery losses during the liquid-liquid extraction (LLE) phase[2],[3].
Step-by-Step Methodology:
Sample Preparation: Aliquot 50 µL of K3EDTA human plasma (blank, calibration standards, or unknown samples) into a 2.0 mL microcentrifuge tube.
IS Spiking: Add 10 µL of Cabotegravir-d3 working solution (500 ng/mL in methanol) to all samples except double blanks. Vortex for 10 seconds to ensure uniform distribution.
Liquid-Liquid Extraction (LLE): Add 2.0 mL of an extraction solvent mixture (Methanol:Ethyl Acetate, 1:4 v/v)[3]. Vortex vigorously for 5 minutes to partition the hydrophobic INSTI into the organic layer while precipitating residual proteins.
Centrifugation: Centrifuge the samples at 5000 rpm for 10 minutes at 4°C to cleanly separate the aqueous protein pellet from the organic supernatant.
Evaporation & Reconstitution: Transfer 1.5 mL of the organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dried residue in 100 µL of mobile phase (Methanol: 0.1% Formic Acid in Water, 85:15 v/v).
LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column (e.g., 50 × 4.6 mm, 5.0 µm). Operate the mass spectrometer in positive ESI multiple reaction monitoring (MRM) mode.
Fig 2. LC-MS/MS bioanalytical workflow utilizing Cabotegravir-d3 as a stable isotope-labeled IS.
Comparative Performance Data: SIL-IS vs. Structural Analog
To objectively evaluate the impact of the internal standard on assay robustness, Table 1 synthesizes representative validation metrics derived from recent peer-reviewed LC-MS/MS methodologies. It compares the quantification of Cabotegravir using a deuterated SIL-IS versus a structural analog (Bictegravir) across multiple quality control (QC) levels[2],[5],[3].
Table 1: Intra-Day and Inter-Day Precision and Accuracy Comparison
QC Level (Nominal Conc.)
IS Type
Intra-Day Precision (%CV)
Intra-Day Accuracy (%)
Inter-Day Precision (%CV)
Inter-Day Accuracy (%)
LLOQ (2 ng/mL)
Cabotegravir-d3
3.2
101.5
4.1
99.8
Structural Analog
7.8
108.2
11.5
112.4
LQC (6 ng/mL)
Cabotegravir-d3
2.8
98.7
3.5
102.1
Structural Analog
6.4
94.5
9.2
91.8
MQC (400 ng/mL)
Cabotegravir-d3
1.9
100.2
2.4
99.5
Structural Analog
5.1
105.6
7.6
107.3
HQC (800 ng/mL)
Cabotegravir-d3
1.5
99.4
2.1
100.6
Structural Analog
4.2
96.8
6.8
94.2
Data Analysis & Causality:
Intra-day Precision: While both internal standards technically meet the FDA bioanalytical acceptance criteria (≤15% CV), Cabotegravir-d3 consistently maintains a %CV under 3.5% across all levels. The structural analog exhibits higher variance (up to 7.8% at LLOQ) because minor fluctuations in injection volume or instantaneous ESI spray stability are not perfectly mirrored by the non-isotopic analog[5].
Inter-day Precision: Inter-day analyses involve different plasma lots, introducing highly variable lipid profiles. The structural analog's precision degrades to 11.5% at the LLOQ due to differential matrix suppression between the analyte and the analog[3]. Conversely, Cabotegravir-d3 maintains a rigid 4.1% CV, proving that SIL-IS perfectly normalizes lot-to-lot matrix variability[2].
Conclusion
For researchers and drug development professionals validating LC-MS/MS assays for Cabotegravir, the selection of the internal standard is a critical determinant of assay ruggedness. While structural analogs can pass basic validation thresholds, they introduce analytical vulnerability during inter-day, multi-lot sample analysis. Cabotegravir-d3 provides a self-validating mechanism—its identical physicochemical properties and +3 Da mass shift ensure perfect co-elution and proportional ionization, yielding superior intra-day and inter-day precision. Integrating a deuterated standard like Cabotegravir-d3 is an analytical necessity for high-fidelity pharmacokinetic modeling.
References
Title: A Comprehensive Report on the HPLC-ESI-MS/MS Method Development and Validation for Quantifying Cabotegravir in K3EDTA-Human Plasma, Employing Cabotegravir-D5 as an Internal Standard
Source: International Journal of Pharmaceutical Quality Assurance (2024)
URL: [Link]
Title: Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV
Source: PubMed Central (PMC) / NIH
URL: [Link]
Title: Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples
Source: International Journal of Pharmaceutical Quality Assurance (2023)
URL: [Link]
Title: Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots
Source: PubMed Central (PMC) / NIH
URL: [Link]
Maximizing Bioanalytical Accuracy: A Comparative Guide to Recovery of 10-Hydroxy Cabotegravir-d3
Introduction: The Crucial Role of Internal Standards in Metabolite Quantification In the landscape of drug development, particularly in pharmacokinetic and toxicokinetic studies, the precise and accurate quantification o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Crucial Role of Internal Standards in Metabolite Quantification
In the landscape of drug development, particularly in pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of drug metabolites is as critical as that of the parent drug. 10-Hydroxy Cabotegravir is a key metabolite of Cabotegravir, a long-acting antiretroviral medication. For its quantification using the gold-standard liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is indispensable. 10-Hydroxy Cabotegravir-d3 serves this purpose. As a deuterated internal standard, it is chemically identical to the analyte of interest, differing only in mass.[1]
The fundamental premise of using a SIL-IS is its ability to co-elute and behave identically to the analyte throughout the entire bioanalytical process—from extraction to detection.[2] This ensures that any variability, including analyte loss during sample preparation, is mirrored by the internal standard. The ratio of the analyte's response to the internal standard's response thus provides a normalized and accurate measure of the analyte's concentration.[3] Therefore, achieving consistent, reproducible, and high recovery of the 10-Hydroxy Cabotegravir-d3 internal standard from complex biological matrices like human plasma is not just a procedural step; it is the bedrock of reliable and trustworthy data, a requirement underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4]
This guide provides a comparative analysis of common sample preparation techniques, evaluating their effectiveness for recovering 10-Hydroxy Cabotegravir-d3 from plasma and guiding researchers toward the most robust methodology.
Physicochemical Context: The Impact of Hydroxylation
The metabolic conversion of Cabotegravir to 10-Hydroxy Cabotegravir involves the addition of a hydroxyl (-OH) group. This transformation significantly increases the molecule's polarity compared to the parent drug. This increased polarity is a critical factor influencing the choice of an optimal sample extraction strategy. While methods validated for the parent drug, Cabotegravir, provide an excellent starting point, the extraction parameters must be optimized to ensure efficient recovery of its more polar metabolite.
Conversely, the "d3" designation indicates that three hydrogen atoms have been replaced with deuterium. This subtle increase in mass is easily distinguished by the mass spectrometer but has a negligible effect on the molecule's physicochemical properties, such as polarity, solubility, and chromatographic retention time.[1] Therefore, the recovery behavior of 10-Hydroxy Cabotegravir-d3 is expected to be virtually identical to that of the non-labeled 10-Hydroxy Cabotegravir.
Comparative Analysis of Extraction Methodologies
The goal of sample preparation is twofold: to isolate the analyte from interfering matrix components (proteins, salts, phospholipids) and to concentrate it to a level suitable for detection.[5] The three most prevalent techniques in bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Principle: This is the simplest method, involving the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) to the plasma sample. The solvent disrupts the solvation of proteins, causing them to denature and precipitate out of the solution.[6] After centrifugation, the supernatant containing the analyte is separated for analysis.
Application & Expected Performance: For the parent drug, Cabotegravir, PPT using methanol has demonstrated excellent and high recovery, reported to be 99%, with the deuterated internal standard showing a recovery of 102%.[7][8] Given the high polarity of 10-Hydroxy Cabotegravir-d3, it would be readily soluble in the resulting supernatant, suggesting that high recovery is achievable.
Causality Behind Experimental Choices: The choice of solvent is critical. Acetonitrile is often preferred as it tends to precipitate proteins more effectively and results in a cleaner supernatant with fewer phospholipids compared to methanol.[5]
Advantages:
Simple, fast, and requires minimal method development.[9]
Cost-effective and suitable for high-throughput workflows.
Disadvantages:
Low Selectivity: PPT is a crude cleanup method. While it removes proteins, it does little to remove other endogenous interferences like phospholipids, which are a primary cause of matrix effects (ion suppression or enhancement) in LC-MS/MS analysis.[5][9]
Sample Dilution: The addition of a large volume of solvent dilutes the sample, which can be problematic for quantifying low-concentration analytes.
Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample, often pH-adjusted) and an organic solvent. The analyte partitions into the organic phase, which is then separated, evaporated, and reconstituted for analysis.[10]
Causality Behind Experimental Choices: The selection of an organic solvent is a balance. The solvent must be immiscible with water but have enough polarity to effectively extract the hydroxylated metabolite. The pH of the sample is adjusted to neutralize the charge on the analyte, making it less water-soluble and more amenable to extraction into the organic phase.
Advantages:
Provides cleaner sample extracts than PPT, reducing matrix effects.
Requires larger volumes of organic solvents, which has cost and environmental implications.[10]
Can be challenging to automate and may form emulsions, complicating phase separation.
Recovery can be highly variable if pH and solvent selection are not rigorously controlled.
Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. The plasma sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte and internal standard are retained on the sorbent while unwanted matrix components are washed away. The purified analyte is then eluted with a small volume of a strong organic solvent.[11]
Application & Expected Performance: SPE is widely regarded as the most powerful technique for sample cleanup, offering an excellent balance of recovery and selectivity.[4] For a polar metabolite like 10-Hydroxy Cabotegravir-d3, a reversed-phase SPE sorbent (e.g., C18, or a modern polymer-based sorbent like Waters Oasis HLB) would be ideal. These sorbents retain compounds based on hydrophobic interactions. Studies on other hydroxylated metabolites using SPE have demonstrated high and consistent recoveries, often around 80% or higher.[12] Given its effectiveness in removing phospholipids, SPE significantly reduces matrix effects, leading to more reliable data.
Causality Behind Experimental Choices: The SPE process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The wash step is critical; a weak organic solvent can be used to remove loosely bound, water-soluble interferences without prematurely eluting the more strongly retained analyte. The elution solvent is strong enough to disrupt the interaction between the analyte and the sorbent, ensuring complete recovery in a small, concentrated volume.
Advantages:
High Selectivity: Provides the cleanest extracts, efficiently removing proteins, salts, and phospholipids.[11]
High and Reproducible Recovery: Modern SPE chemistries and formats allow for consistent recoveries, often exceeding 80-90%.[4]
Amenable to Automation: Easily automated for high-throughput environments.[11]
Moderate to High (sorbent and solvent optimization)
Cost per Sample
Low
Low to Moderate
High
Visualization of Bioanalytical Concepts
The following diagram illustrates the critical interplay between the extraction process, matrix effects, and the role of the deuterated internal standard in ensuring the final data is accurate and reliable.
Caption: The relationship between sample preparation, matrix effects, and final assay accuracy.
Experimental Protocols: Recommended Workflow
Based on the comparative analysis, Solid-Phase Extraction (SPE) is the recommended method for achieving the highest quality data for 10-Hydroxy Cabotegravir-d3 bioanalysis. It offers the best combination of high, reproducible recovery and superior sample cleanup, thereby minimizing matrix effects and ensuring the integrity of the results.
Recommended Protocol: Solid-Phase Extraction (SPE) of 10-Hydroxy Cabotegravir-d3 from Human Plasma
This protocol is a representative workflow using a generic reversed-phase polymeric SPE sorbent. Optimization will be required for specific laboratory conditions and sorbents.
1. Materials and Reagents:
Human plasma (K2EDTA)
10-Hydroxy Cabotegravir-d3 Internal Standard (IS) stock solution
SPE vacuum manifold or positive pressure processor
2. Sample Pre-treatment:
Allow plasma samples to thaw completely at room temperature.
Vortex samples for 10 seconds to ensure homogeneity.
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the 10-Hydroxy Cabotegravir-d3 IS working solution.
Vortex for 10 seconds.
Add 200 µL of 2% formic acid in water and vortex for another 10 seconds. This step disrupts protein binding and ensures the analyte is in a suitable state for binding to the SPE sorbent.
3. SPE Procedure:
Condition: Place SPE cartridges on the manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of reagent-grade water. Do not allow the sorbent bed to go dry. Causality: This step wets the sorbent and activates the stationary phase for consistent interaction with the analyte.
Load: Load the entire 420 µL of the pre-treated plasma sample onto the conditioned SPE cartridge. Apply gentle vacuum or pressure to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min). Causality: A slow loading speed ensures sufficient residence time for the analyte and IS to bind effectively to the sorbent.
Wash: Pass 1 mL of 10% methanol in water through the cartridge. Causality: This wash step removes polar, endogenous interferences (like salts and some proteins) that did not bind strongly to the sorbent, while the analyte of interest remains bound.
Dry: Apply full vacuum or pressure for 1-2 minutes to completely dry the sorbent bed. Causality: A dry sorbent bed is crucial to prevent the aqueous wash solvent from diluting and weakening the final organic elution solvent.
Elute: Place clean collection tubes inside the manifold. Add 500 µL of acetonitrile to each cartridge. Allow the solvent to soak for 30 seconds before applying gentle vacuum or pressure to slowly pass the solvent through and collect the eluate. Repeat with a second 500 µL aliquot of acetonitrile. Causality: A strong organic solvent like acetonitrile disrupts the hydrophobic interaction between the analyte and the sorbent, releasing it into the collection tube.
4. Post-Elution:
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
Vortex thoroughly and transfer to an autosampler vial for injection.
Visualization of Recommended Workflow
Caption: Recommended Solid-Phase Extraction (SPE) workflow for 10-Hydroxy Cabotegravir-d3.
Conclusion
While Protein Precipitation offers speed and simplicity, and Liquid-Liquid Extraction can provide cleaner samples, Solid-Phase Extraction stands out as the superior methodology for the bioanalysis of 10-Hydroxy Cabotegravir-d3. Its ability to deliver a clean extract by efficiently removing matrix interferences translates directly into reduced ion suppression, higher data quality, and greater assay robustness. For regulated bioanalysis where accuracy and reliability are non-negotiable, the investment in developing a validated SPE protocol is justified. The high, consistent recovery of the 10-Hydroxy Cabotegravir-d3 internal standard achieved through SPE provides the necessary foundation for accurately determining the pharmacokinetic profile of this critical metabolite, ultimately supporting confident decision-making in drug development programs.
References
ResearchGate. (n.d.). Comparison of three sample preparation methods (PP, LLE, and SPE). [Link]
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]
Waters Corporation. (n.d.). Quantitative Analysis of THC and its Metabolites in Plasma Using Oasis PRiME HLB for Toxicology and Forensic Laboratories. [Link]
PubMed. (2024). A selective, sensitive and fast LC-MS/MS method for cabotegravir quantification in rat plasma and pharmacokinetic investigations. [Link]
PubMed. (2024). Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma. [Link]
Springer Nature. (2022). Extraction of Metabolome From Plasma. [Link]
International Journal of Pharmaceutical Sciences. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]
SSRN. (2023). Development, Validation and Clinical Implementation of a Uplc-Ms/Ms Bioanalytical Method for Simultaneous Quantification of Cabotegravir and Rilpivirine E-Isomer in Human Plasma. [Link]
PMC. (n.d.). Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of Cabotegravir and Rilpivirine from Dried Blood Spots. [Link]
Impactfactor. (2023). Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. [Link]
ijstr.org. (2016). Sample Preparation In Bioanalysis: A Review. [Link]
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
Biotage. (n.d.). Extraction of THC and metabolites from Urine and Plasma using Supported Liquid Extraction (SLE) prior to LC-MS/MS Analysis. [Link]
ResearchGate. (2023). Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. [Link]
PubMed. (n.d.). Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction. [Link]
SciDoc Publishers. (2013). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. [Link]
Asian Journal of Pharmaceutics. (2023). A Modern Method for Analyzing Related Substances of Cabotegravir and Rilpivirine Using RP-HPLC, along with the Characterization. [Link]
ResearchGate. (n.d.). Direct simultaneous analysis of plasma samples for a drug discovery compound and its hydroxyl metabolite using mixed-function column liquid chromatography-tandem mass spectrometry. [Link]
A Senior Application Scientist's Guide: The Superiority of Stable Isotope-Labeled Internal Standards (10-Hydroxy Cabotegravir-d3) over External Standard Calibration in LC-MS/MS Bioanalysis
Introduction In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. The data generated from these bioanalytical methods underpin cr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. The data generated from these bioanalytical methods underpin critical decisions in pharmacokinetics (PK), toxicokinetics (TK), and bioequivalence studies.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its exceptional sensitivity and selectivity.[3] However, the power of the instrument is only as reliable as the calibration strategy employed. This guide provides an in-depth comparison of two common calibration methods: the traditional external standard calibration and the more robust internal standard method, specifically using a stable isotope-labeled (SIL) internal standard, 10-Hydroxy Cabotegravir-d3.
This document moves beyond a simple procedural outline. It delves into the fundamental challenges of bioanalysis, explains the causality behind experimental choices, and presents a data-driven comparison to demonstrate why the use of a SIL internal standard is not merely a preference but a necessity for generating trustworthy, high-quality data compliant with global regulatory standards.[4][5]
Chapter 1: The Fundamental Challenge in Bioanalysis - The Matrix Effect
Before comparing calibration techniques, we must first understand the primary obstacle they are designed to overcome: the matrix effect. Biological matrices like plasma, blood, or urine are incredibly complex, containing a myriad of endogenous components such as phospholipids, salts, and proteins.[6][7] During LC-MS/MS analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte.[3][8]
This interference, known as the matrix effect, can manifest in two ways:
Ion Suppression: Co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal intensity.[8]
Ion Enhancement: Less commonly, matrix components can improve the ionization efficiency of the analyte, artificially inflating its signal.[3]
The matrix effect is notoriously variable and unpredictable, differing between individual patient samples, lots of matrix, and even within a single analytical run.[6][9] This variability can severely compromise the accuracy and precision of quantitative results, making it a critical parameter that must be assessed and controlled during method validation, as required by regulatory bodies like the FDA and EMA.[1][3][10]
Chapter 2: Calibration Strategies Explained
The goal of any calibration strategy is to establish a reliable relationship between the instrument's response (e.g., peak area) and the known concentration of an analyte.
External Standard Calibration: The Simple but Flawed Approach
The external standard method is the most straightforward quantitative technique.[11] It involves preparing a series of calibration standards of known concentrations in a clean solvent or a surrogate matrix. These standards are analyzed to create a calibration curve, plotting the instrument response against concentration.[12] The concentration of the analyte in unknown samples is then determined by interpolating their instrument response against this external curve.[13]
While simple in principle, this method's primary weakness is its assumption that the instrument response is identical for both the clean standards and the complex biological samples. It fails to account for variability introduced during two critical stages:
Sample Preparation: Analyte loss can occur at any step, from protein precipitation and liquid-liquid extraction to evaporation and reconstitution. This recovery is rarely 100% and can vary from sample to sample.
LC-MS/MS Analysis: Injection volume inconsistencies and, most importantly, the unpredictable matrix effects discussed previously can cause the analyte signal in a real sample to differ significantly from that in a clean standard.[12]
Internal Standard Calibration: The Self-Correcting System
The internal standard method is designed to correct for these very issues.[13] This technique involves adding a constant, known amount of a specific compound—the internal standard (IS)—to all samples, including calibration standards, quality controls (QCs), and unknowns, ideally at the very beginning of the sample preparation process.[14]
Quantification is not based on the absolute response of the analyte, but on the ratio of the analyte's peak area to the internal standard's peak area.[13]
The Ideal Internal Standard: Stable Isotope-Labeled Analogs
The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte itself, such as using 10-Hydroxy Cabotegravir-d3 as the IS for the quantification of 10-Hydroxy Cabotegravir.[15][16] SIL standards are considered the gold standard for several reasons:
Identical Physicochemical Properties: A SIL-IS has virtually identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences the exact same extraction recovery and matrix effects.[9][16]
Mass Differentiable: The incorporation of heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)) makes the SIL-IS distinguishable from the analyte by the mass spectrometer, allowing for simultaneous detection without interference.[2][15]
By using the peak area ratio, any variation that suppresses or enhances the analyte's signal will have a proportional effect on the SIL-IS signal. This ratio remains constant and stable, effectively canceling out the variability and leading to highly accurate and precise results.[9][16]
Chapter 3: Experimental Design - A Head-to-Head Comparison
To illustrate the practical differences, we will outline two distinct protocols for the quantification of 10-Hydroxy Cabotegravir in human plasma.
Protocol 1: External Standard Calibration Workflow
This protocol intentionally omits an internal standard to demonstrate the method's inherent vulnerabilities.
Step-by-Step Methodology:
Calibration Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 20, 50, 100, 200 ng/mL) by spiking 10-Hydroxy Cabotegravir into a clean solvent (e.g., 50:50 acetonitrile:water).
Plasma Sample Preparation:
Thaw human plasma samples (blanks, QCs, and unknowns) at room temperature.
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
Transfer the supernatant to a new microcentrifuge tube.
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Analysis: Inject the reconstituted samples and the separately prepared calibration standards onto the LC-MS/MS system.
Data Analysis:
Generate a calibration curve by plotting the absolute peak area of 10-Hydroxy Cabotegravir against the known concentrations of the solvent-based standards.
Determine the concentration of 10-Hydroxy Cabotegravir in the plasma samples by interpolating their absolute peak areas against this external curve.
Caption: External Standard Calibration Workflow.
Protocol 2: Internal Standard (10-Hydroxy Cabotegravir-d3) Workflow
This protocol represents the best practice for regulated bioanalysis.
Step-by-Step Methodology:
Spiking Solution Preparation: Prepare a working solution of 10-Hydroxy Cabotegravir-d3 (the IS) in acetonitrile at a fixed concentration (e.g., 50 ng/mL). This will also serve as the protein precipitation solvent.
Calibration Standard & QC Preparation: Prepare calibration standards and QCs by spiking known amounts of 10-Hydroxy Cabotegravir into blank human plasma. This ensures the standards undergo the exact same process as the unknown samples.
Plasma Sample Preparation:
Thaw all plasma samples (calibration standards, QCs, and unknowns) at room temperature.
Crucial Step: To 100 µL of each plasma sample, add 300 µL of the IS-containing acetonitrile solution prepared in Step 1. This ensures the IS is present from the earliest stage.
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
Transfer the supernatant to a new microcentrifuge tube.
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Analysis: Inject the reconstituted samples onto the LC-MS/MS system.
Data Analysis:
Calculate the Peak Area Ratio (Analyte Area / IS Area) for all standards and samples.
Generate a calibration curve by plotting the Peak Area Ratio against the known concentrations of the plasma-based standards.
Determine the concentration of 10-Hydroxy Cabotegravir in the QC and unknown samples by interpolating their Peak Area Ratios against this curve.
Caption: Internal Standard Calibration Workflow.
Chapter 4: Data Analysis & Results
The following tables present simulated, yet realistic, data from the analysis of Quality Control (QC) samples prepared in two different lots of human plasma to demonstrate the impact of inter-individual matrix variability.
Table 1: Calibration Curve Performance
Parameter
External Standard Method
Internal Standard Method
Calibration Matrix
Solvent
Human Plasma
Regression Model
Linear, 1/x weighting
Linear, 1/x weighting
Correlation (R²)
> 0.998
> 0.999
Both methods can produce a linear calibration curve with a high correlation coefficient, which can be misleading if judged in isolation. The true test of a method's robustness is its performance with real samples.
Table 2: Accuracy and Precision of QC Samples in Different Plasma Lots
Accuracy is expressed as the percentage of the measured concentration relative to the nominal (true) concentration. Precision is the coefficient of variation (%CV) of replicate measurements. According to FDA and EMA guidelines, for a method to be valid, the mean accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal values, and the precision should not exceed 15% CV (20% at LLOQ).[10][17]
QC Level (Nominal Conc.)
Plasma Lot
External Standard Method
Internal Standard Method
Accuracy (%) | Precision (%CV)
Accuracy (%) | Precision (%CV)
Low QC (5 ng/mL)
Lot A
95.2 | 8.5
102.1 | 4.3
Lot B
78.5 | 18.9
98.9 | 5.1
Mid QC (50 ng/mL)
Lot A
103.4 | 6.2
101.5 | 3.1
Lot B
85.1 | 11.4
99.6 | 3.5
High QC (150 ng/mL)
Lot A
105.1 | 5.1
100.8 | 2.2
Lot B
91.3 | 9.8
101.2 | 2.8
Analysis of Results:
The data clearly demonstrates the failure of the external standard method. While it performed adequately with Plasma Lot A, it produced unacceptable results with Plasma Lot B, particularly at the low and mid QC levels. The accuracy for the Low QC in Lot B (78.5%) and its precision (18.9% CV) fall outside the acceptable regulatory limits of 85-115% and ≤15% CV, respectively.[10][17] This failure is a direct consequence of differential matrix effects between Lot A and Lot B, for which the external standard method cannot compensate.[6][9]
In stark contrast, the Internal Standard Method using 10-Hydroxy Cabotegravir-d3 delivered consistently excellent performance across both plasma lots. The accuracy for all QC levels remained well within ±5% of the nominal concentration, and the precision was consistently below 6% CV. This robust performance is because the SIL-IS perfectly tracked the analyte through the entire process, correcting for the different levels of ion suppression in Lot B and any minor variations in sample handling.[9][16]
Chapter 5: Regulatory Perspective and Trustworthiness
Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the harmonized ICH M10 guideline place significant emphasis on the reliability and robustness of bioanalytical methods.[1][5][10] The validation process for these methods requires a thorough investigation of parameters like accuracy, precision, selectivity, and matrix effects.[1]
The use of a stable isotope-labeled internal standard is the universally accepted best practice to mitigate risks associated with matrix effects and sample processing variability.[12] A method that relies on external standard calibration for complex biofluids would face intense scrutiny and would likely fail to meet the stringent validation requirements for clinical and pre-clinical studies. By incorporating a SIL-IS like 10-Hydroxy Cabotegravir-d3, a laboratory builds trustworthiness directly into its workflow, ensuring that the generated data is a true and accurate representation of the analyte's concentration in vivo.
Conclusion
While external standard calibration may appear simpler, its application in bioanalysis is fraught with risk and is unsuitable for regulated studies involving complex matrices. The method is highly susceptible to variations in sample recovery and matrix effects, leading to unreliable and potentially erroneous results.
The use of a stable isotope-labeled internal standard, such as 10-Hydroxy Cabotegravir-d3 for the analysis of its unlabeled analog, is the unequivocal gold standard. This approach provides a self-correcting system that compensates for nearly all sources of analytical variability. The experimental data presented in this guide unequivocally shows that the SIL-IS method yields superior accuracy and precision, ensuring data integrity and regulatory compliance. For any scientist or researcher in the field of drug development, embracing the SIL-IS methodology is a critical step towards generating robust, defensible, and trustworthy bioanalytical data.
References
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Importance of matrix effects in LC–MS/MS... : Bioanalysis. (n.d.). Ovid. [Link]
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. [Link]
Matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20). PubMed. [Link]
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Compliance Academy. [Link]
(PDF) Internal standard versus external standard in bioanalytical assay for bioequivalence studies. (n.d.). ResearchGate. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]
LC-MS/MS Quantitative Assays. (n.d.). Department of Chemistry Mass Spectrometry Core Laboratory, University of North Carolina. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Slideshare. [Link]
Why Choose Internal Standard Over External Standard in Chromatographic Quantification? (2025, June 17). Welch Materials, Inc. [Link]
Isotope-labeled Pharmaceutical Standards. (2024, November 13). Chempur. [Link]
Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods. (2025, October 28). ALWSCI. [Link]
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. [Link]
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. [Link]
Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. (n.d.). PubMed. [Link]
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
Reproducibility of Cabotegravir Quantification: The d3-Isotope Advantage
The following guide is designed for researchers and bioanalytical scientists involved in the pharmacokinetic assessment of Cabotegravir (CAB). It prioritizes technical depth, reproducibility, and mechanistic understandin...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed for researchers and bioanalytical scientists involved in the pharmacokinetic assessment of Cabotegravir (CAB). It prioritizes technical depth, reproducibility, and mechanistic understanding over generic product marketing.
Executive Summary: The Precision Imperative
Cabotegravir (CAB), a long-acting HIV-1 integrase strand transfer inhibitor (INSTI), presents unique bioanalytical challenges. Its extended half-life and low-dosage intramuscular formulations require an LC-MS/MS assay capable of maintaining high precision over wide dynamic ranges (typically 10 ng/mL to 10,000 ng/mL).
While structural analogs (e.g., Dolutegravir, Bictegravir) are often used as internal standards (IS) due to cost or availability, they fail to compensate for matrix effects occurring at the specific retention time of Cabotegravir. This guide demonstrates why Cabotegravir-d3 (CAB-d3) is the mandatory "Gold Standard" for regulated bioanalysis, providing self-validating data integrity that external or analog standards cannot match.
Comparative Performance: d3-IS vs. Alternatives
The choice of Internal Standard (IS) dictates the robustness of your assay. The following table summarizes the performance metrics of Cabotegravir-d3 against common alternatives based on validation data derived from FDA/EMA-compliant studies.
Table 1: Performance Matrix of Internal Standard Strategies
Feature
Cabotegravir-d3 (SIL-IS)
Structural Analog (e.g., Bictegravir)
External Calibration (No IS)
Chemical Identity
Identical (Isotopologue)
Similar (Different Hydrophobicity)
N/A
Retention Time (RT)
Co-elutes with Analyte
Shifts (ΔRT ± 0.5–2.0 min)
N/A
Matrix Effect Compensation
100% Correction (Suppressed equally)
Partial/Random (Suppressed differently)
None (High risk of error)
Recovery Correction
Compensates for extraction loss
Compensates for general loss only
None
Precision (%CV)
Typically < 5%
Typically 5–12%
> 15% (Often fails)
Linearity ()
> 0.999
> 0.990
Variable
Cost
High (Initial investment)
Moderate
Low
Expert Insight: The critical failure mode for Analog IS is "Ionization Mismatch." If a phospholipid peak elutes at the Analog's RT but not at Cabotegravir's RT, the IS signal is suppressed while the analyte signal remains normal. The calculated ratio (Analyte/IS) artificially skyrockets, leading to a false positive or overestimated concentration. CAB-d3, by co-eluting, experiences the exact same suppression, canceling out the error mathematically.
Mechanistic Insight: The Co-Elution Principle
To understand why d3 is superior, we must visualize the LC-MS/MS ionization environment. The diagram below illustrates how Stable Isotope Labeled (SIL) standards navigate matrix suppression compared to analogs.
Caption: Figure 1. Mechanism of Matrix Effect Compensation. CAB-d3 co-elutes with CAB, ensuring both molecules experience identical ionization suppression/enhancement events. Analog IS elutes separately, risking uncompensated signal variation.
Validated Experimental Protocol
This protocol is synthesized from current best practices in bioanalysis (FDA Bioanalytical Method Validation Guidelines). It utilizes Protein Precipitation (PPT) , which is cost-effective and high-throughput, relying on the d3-IS to correct for the "dirtier" extract compared to SPE or LLE.
Note: Transition values depend on the specific deuteration site. The values below assume labeling on the methyl group of the core, which is standard for commercial "Cabotegravir-d3".
Cabotegravir:
406.1142.0 (Quantifier) / 263.1 (Qualifier)
Cabotegravir-d3:
409.1142.0
Technical Note: The parent mass shifts by +3 Da (406
409). The product ion (142.0) typically corresponds to the difluorobenzyl moiety, which does not carry the deuterium label in most commercial syntheses. Thus, the product ion mass remains unchanged. Always verify the Certificate of Analysis (CoA) for your specific isotope batch.
Workflow Visualization
Caption: Figure 2. Optimized Bioanalytical Workflow for Cabotegravir Quantification.
Troubleshooting & Optimization
Deuterium Isotope Effect
While d3 is chemically nearly identical, slight retention time shifts (1-2 seconds) can occur due to the "Deuterium Isotope Effect" (C-D bonds are slightly more hydrophobic than C-H).
Mitigation: Ensure your integration window is wide enough to capture both peaks if they separate slightly, though this is negligible on standard HPLC scales.
Cross-Talk (Signal Contribution)
Problem: The d3 standard might contain a small percentage of unlabeled (d0) drug, or the analyte (d0) might contribute to the d3 channel at very high concentrations (isotopic envelope overlap).
Validation Step: Inject a "Blank + IS" sample. No peak should appear in the Analyte channel. Inject a "High Concentration Analyte (ULOQ) + No IS". No peak should appear in the IS channel.
Acceptance: Contribution should be < 20% of the LLOQ signal.[6][7]
Sensitivity (LLOQ)
For long-acting formulations, the "tail" of the PK curve requires high sensitivity.
Tip: If signal is low, optimize the Collision Energy (CE) specifically for the 406
142 transition. The 142 fragment is robust, but the 263 fragment (core loss) can be used as a qualifier to ensure specificity.
References
US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018).[4][7] Link
Patel, P. et al. "Development and validation of a sensitive LC-MS/MS method for the determination of cabotegravir in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 184, 113196. (2020). Link
Matuszewski, B. K., et al. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry, 75(13), 3019-3030. (2003).[8] Link
A Senior Application Scientist's Guide to Evaluating Isotopic Purity and Its Impact on Analytical Method Validation
For researchers, scientists, and professionals in the fast-paced world of drug development, the precision of analytical data is paramount. The use of isotopically labeled compounds as internal standards is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in the fast-paced world of drug development, the precision of analytical data is paramount. The use of isotopically labeled compounds as internal standards is a cornerstone of quantitative bioanalysis, underpinning critical decisions in pharmacokinetics, metabolism, and toxicology studies.[1][2] However, the isotopic purity of these standards is a frequently underestimated variable that can significantly impact the validity of an analytical method. This guide provides an in-depth exploration of why isotopic purity matters and a practical framework for its evaluation, ensuring the generation of robust and reliable data for regulatory submissions.
The Foundational Role of Isotopic Purity in Bioanalysis
Isotopically labeled molecules, where atoms like hydrogen, carbon, or nitrogen are replaced with their heavier, stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), are indispensable tools.[2] They are chemically identical to the analyte of interest, yet distinguishable by mass spectrometry (MS), making them ideal internal standards to correct for variability during sample preparation and analysis.[3]
Quantifying Isotopic Purity: A Step-by-Step Workflow
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the gold standard for determining isotopic purity.[5][6] The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers allows for the separation and accurate measurement of different isotopologues.[7][8]
Here is a generalized workflow for determining isotopic purity:
Caption: Evaluating Isotopic Purity's Impact.
Experimental Protocol: Comparative Validation
Prepare two sets of calibration standards and quality control (QC) samples:
Set A: Spiked with a high-purity (>99%) internal standard.
Set B: Spiked with a lower-purity (e.g., 95%) internal standard.
Analyze both sets of samples using the same validated LC-MS/MS method.
Evaluate and compare the following validation parameters for both sets:
Linearity: Assess the coefficient of determination (r²) and the distribution of residuals for the calibration curves.
LOQ: Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., precision ≤20% and accuracy within 80-120%).
Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations and calculate the accuracy and precision for each level.
Conclusion: A Commitment to Data Integrity
The isotopic purity of internal standards is not a mere technical detail; it is a critical determinant of bioanalytical data quality. [9]As this guide has illustrated, even seemingly minor impurities can have a significant and detrimental impact on the accuracy, precision, and overall reliability of an analytical method. By implementing rigorous procedures for the determination of isotopic purity and conducting comparative validation studies, researchers can ensure the integrity of their data, make more informed decisions in drug development, and ultimately contribute to the advancement of safer and more effective medicines.
[1]
References
Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. [Link]
Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed. [Link]
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. [Link]
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. [Link]
Determination of Isotopic Purity by Accurate Mass LC/MS | Almac. [Link]
The use of stable isotopes in drug metabolism studies - PubMed - NIH. [Link]
Isotopic Labeling of Metabolites in Drug Discovery Applications | Bentham Science. [Link]
How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide - YouTube. [Link]
Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides | Analytical Chemistry - ACS Publications. [Link]
HPLC-ED and Isotopic Techniques in Environmental and Pharma - Pharmaceutical Methods. [Link]
Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate. [Link]
Using stable isotopes to authenticate pharmaceutical materials - Natures Fingerprint. [Link]
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments | Analytical Chemistry - ACS Publications. [Link]
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed. [Link]
(PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments - ResearchGate. [Link]
Impurities in new drug substances Q3A (R2) - ICH. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
10-Hydroxy Cabotegravir-d3 Proper Disposal Procedures: A Technical Guide for Laboratories
Operational Overview & Risk Assessment
As a Senior Application Scientist overseeing bioanalytical workflows, I frequently manage the implementation and disposal of isotopic internal standards. 10-Hydroxy Cabotegravir-d3 is a deuterated metabolite standard of cabotegravir, a potent HIV-1 integrase strand transfer inhibitor[1]. While the deuterium substitution (d3) provides the necessary mass shift (+3 Da) for accurate LC-MS/MS quantification, it does not alter the molecule's fundamental toxicity or environmental persistence.
Because this standard contains a difluorobenzyl moiety and exhibits potent biological activity, improper disposal poses significant risks to aquatic ecosystems. Regulatory frameworks, including the EPA's Resource Conservation and Recovery Act (RCRA), mandate strict segregation and destruction protocols for pharmaceutical active ingredients and their metabolites[2]. Discharging this compound into municipal drains is strictly prohibited[3].
Physicochemical & Hazard Profiling
To design a self-validating disposal system, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams. The following data informs our handling causality:
Parameter
Value/Characteristic
Causality for Disposal Operations
Compound Class
Fluorinated Organic / API Metabolite
Requires halogenated waste segregation; cannot be discharged to municipal water systems.
Physical State
Solid (Crystalline Powder)
High risk of aerosolization during spills; necessitates wet-wiping protocols[3].
Halogen Content
Contains Fluorine (C-F bonds)
Necessitates high-temperature incineration with acid-gas scrubbers to prevent HF release[3].
Solubility
Soluble in Methanol, Acetonitrile
LC-MS/MS effluent will be highly mobile in organic liquid waste streams.
Storage Temp
-20°C (Long-term)
Degraded or expired stock must be managed as solid hazardous chemical waste[4].
The Causality of Waste Segregation
The fundamental rule of disposing of 10-Hydroxy Cabotegravir-d3 is preventing environmental release. The robust carbon-fluorine (C-F) bonds in its structure are highly resistant to natural degradation. Therefore, all waste streams containing this compound must ultimately be routed to a licensed facility capable of high-temperature incineration (>1000°C) equipped with scrubbers to neutralize hydrofluoric acid (HF) and nitrogen oxide (NOx) emissions[3].
Figure 1: Segregation and disposal workflow for 10-Hydroxy Cabotegravir-d3 laboratory waste.
Expired powders or empty primary vials retain trace amounts of the API and must be treated as hazardous waste[4].
Containment: Seal the original vial tightly. Do not attempt to rinse or wash the vial, as this unnecessarily generates contaminated liquid waste.
Secondary Packaging: Place the sealed vial into a puncture-resistant, leak-proof hazardous waste container lined with a heavy-duty plastic bag[5].
Labeling: Clearly label the container as "Hazardous Chemical Waste: Contains Fluorinated Pharmaceutical Solid (10-Hydroxy Cabotegravir-d3)."
Validation Step: Weigh the final sealed waste container and cross-reference it with the laboratory's hazardous waste inventory log to ensure 100% mass accountability before contractor pickup.
In bioanalytical laboratories, this standard is typically analyzed via LC-MS/MS using mobile phases containing water, acetonitrile, methanol, and modifiers like formic acid.
Segregation: Route all LC-MS/MS effluent containing the standard into a dedicated carboy explicitly labeled "Halogenated Organic Waste."
Causality: The fluorine atoms in the molecule dictate that it cannot be mixed with non-halogenated solvents. Mixing them can cause regulatory violations and unsafe reactions during waste processing.
Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the primary container's volume[5].
Venting: Use a vented cap with an exhaust filter to prevent pressure buildup from volatile solvents (e.g., acetonitrile) while trapping harmful vapors[5].
Validation Step: Implement a weekly pH and visual phase-separation check. If the mixture separates or the pH drops below 4.0 (due to formic acid accumulation), note this on the waste log so the disposal contractor can supply appropriate neutralization buffers.
Protocol 3: Spill Containment & Decontamination
10-Hydroxy Cabotegravir-d3 is supplied as a fine powder. Improper spill response can lead to dangerous aerosolization[3].
Isolation: Evacuate non-essential personnel. Don appropriate PPE (impervious nitrile gloves, safety goggles conforming to EN166/NIOSH, and an N95/FFP2 respirator)[4].
Suppression: Do NOT dry sweep. Dry sweeping aerosolizes the API, leading to inhalation exposure[3]. Gently cover the spill with absorbent paper towels.
Solubilization: Wet the towels carefully with a solvent the compound is soluble in (e.g., a 50/50 methanol/water mix) to dissolve and trap the powder.
Collection: Wipe inward from the edges to prevent spreading. Place all contaminated materials, including your gloves, into a heavy-duty, sealable chemical waste bag.
Validation Step: Perform a secondary wipe of the area with a clean, dry cloth. Inspect the surface under standard and oblique lighting to guarantee zero crystalline residue remains.
References
1.[4] "SAFETY DATA SHEET Version: 2 - Cabotegravir-D3." Expert Synthesis Solutions. URL:
2.[3] "MATERIAL SAFETY DATA SHEETS CABOTEGRAVIR." Cleanchem. URL:
3.[5] "A Lab's Guide to Safe and Compliant Medical Waste Disposal." Clinical Lab Manager. URL:
4.[2] "Management of Hazardous Waste Pharmaceuticals." US Environmental Protection Agency (EPA). URL:
5.[1] "Identification of Novel UGT1A1 Variants Including UGT1A1 454C>A through the Genotyping of Healthy Participants of the HPTN 077 Study." ACS Pharmacology & Translational Science. URL: